UNC2025
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSHVHLADKXCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of UNC2025 in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. UNC2025 has emerged as a promising therapeutic agent for AML, exhibiting potent anti-leukemic activity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in AML, focusing on its molecular targets, downstream signaling effects, and cellular consequences. This document synthesizes key preclinical data, details experimental methodologies, and visualizes complex biological pathways to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Core Mechanism of Action: Dual Inhibition of MERTK and FLT3
This compound is a small molecule tyrosine kinase inhibitor (TKI) that exerts its anti-leukemic effects in AML primarily through the dual inhibition of two key receptor tyrosine kinases: MERTK and FLT3.[1][2]
-
MERTK (MER Tyrosine Kinase): MERTK is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases and is aberrantly expressed in a majority of AML cases.[2] Its activation promotes leukemic cell survival, proliferation, and chemoresistance.
-
FLT3 (FMS-like Tyrosine Kinase 3): FLT3 is another receptor tyrosine kinase frequently mutated in AML, with internal tandem duplication (ITD) mutations being particularly common. These mutations lead to constitutive activation of FLT3, driving uncontrolled cell proliferation and are associated with a poor prognosis.
This compound potently and selectively inhibits both MERTK and FLT3, making it a promising therapeutic strategy for a broad range of AML subtypes, including those with and without FLT3 activating mutations.[1][2] The observed anti-leukemic effects in AML cells without FLT3 mutations are likely attributable to MERTK inhibition.[1][2]
Quantitative Inhibition Data
The potency and selectivity of this compound against its primary targets have been quantified in various enzymatic and cell-based assays.
| Target | Assay Type | Value | Unit | Reference |
| MERTK | Enzymatic (Ki) | 0.16 | nM | [1][2] |
| MERTK | Cell-based (IC50) | 2.7 | nM | [1][2] |
| FLT3 | Enzymatic (Ki) | 0.59 | nM | |
| FLT3 | Cell-based (IC50) | 14 | nM | [3] |
| AXL | Enzymatic (Ki) | 13.3 | nM | [1] |
| AXL | Cell-based (IC50) | 122 | nM | [1][3] |
| TYRO3 | Cell-based (IC50) | 301 | nM | [3] |
Signaling Pathway Inhibition
The inhibition of MERTK and FLT3 by this compound leads to the downstream suppression of key pro-survival and proliferative signaling pathways within AML cells.
MERTK and FLT3 Signaling Pathways
Upon activation, both MERTK and FLT3 trigger a cascade of intracellular signaling events. This compound, by blocking the kinase activity of these receptors, prevents their autophosphorylation and subsequent activation of downstream effectors. The primary pathways affected include:
-
STAT6 (Signal Transducer and Activator of Transcription 6): Inhibition of MERTK leads to a dose-dependent decrease in the phosphorylation of STAT6.[2]
-
AKT (Protein Kinase B): this compound treatment results in reduced phosphorylation of AKT, a critical node in cell survival and proliferation signaling.[2]
-
ERK1/2 (Extracellular Signal-regulated Kinase 1/2): The MAPK/ERK pathway, which is crucial for cell growth and differentiation, is also suppressed by this compound, as evidenced by decreased ERK1/2 phosphorylation.[2]
Cellular Effects in AML
The inhibition of these critical signaling pathways by this compound translates into potent anti-leukemic activity at the cellular level.
-
Induction of Apoptosis: this compound treatment leads to a significant increase in apoptosis (programmed cell death) in MERTK-expressing AML cell lines.[2]
-
Inhibition of Proliferation: The compound effectively reduces the proliferation of AML cells.[2]
-
Decreased Colony Formation: this compound significantly diminishes the colony-forming potential of AML cell lines in a dose-dependent manner, indicating an impact on their self-renewal capacity.[2]
| Cell Line | Effect | This compound Concentration | Result | Reference |
| Kasumi-1 (AML) | Colony Formation | 100 nM | >50% reduction | [2] |
| NOMO-1 (AML) | Colony Formation | 100 nM | >50% reduction | [2] |
| AML Patient Sample (AML-123009) | Colony Formation | 25 nM | Decreased formation | [2] |
| AML Patient Sample (AML-123009) | Colony Formation | 300 nM | >90% inhibition | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in AML.
Immunoblot Analysis
Objective: To detect the phosphorylation status of MERTK, FLT3, and their downstream signaling proteins (STAT6, AKT, ERK1/2) following this compound treatment.
Protocol:
-
Cell Culture and Treatment: AML cell lines (e.g., Kasumi-1, NOMO-1) or primary AML patient samples are cultured in appropriate media. Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 1 hour).[2][4]
-
Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Immunoprecipitation (for p-MERTK/p-FLT3): To detect the phosphorylated forms of the receptors, MERTK or FLT3 proteins are immunoprecipitated from the cell lysates using specific antibodies.[3][4]
-
SDS-PAGE and Western Blotting: Cell lysates or immunoprecipitated proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (total and phosphorylated forms). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Key Reagents:
-
Primary antibodies: p-MERTK, MERTK, p-FLT3, FLT3, p-STAT6, STAT6, p-AKT, AKT, p-ERK1/2, ERK1/2.
-
Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
UNC2025: A Technical Whitepaper on the Discovery of a Potent, Orally Bioavailable MER/FLT3 Dual Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: MERTK and FLT3 receptor tyrosine kinases are critical therapeutic targets in acute myeloid leukemia (AML) and other malignancies. MERTK is ectopically expressed in a majority of AML and acute lymphoblastic leukemia (ALL) cases, while activating mutations in FLT3 are present in approximately 30% of adult AML cases.[1][2] This guide details the discovery and preclinical development of UNC2025, a potent, ATP-competitive, and orally bioavailable small molecule designed to dually inhibit MER and FLT3 kinases. This compound was engineered to overcome the poor pharmacokinetic properties of earlier lead compounds, demonstrating significant therapeutic efficacy in preclinical leukemia models and providing a strong rationale for clinical development.[1][2][3]
Quantitative Data Summary
The development of this compound focused on optimizing potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity Notes |
| MER | Cell-free | 0.74[4][5] | 0.16[6][7] | Primary Target |
| FLT3 | Cell-free | 0.8[4][5] | - | Primary Target, potent dual activity |
| AXL | Cell-free | 122[1][4][8] | 13.3[1][4][6] | >45-fold selective for MER over AXL[1][4][6] |
| TYRO3 | Cell-free | 301[9] | - | High selectivity over other TAM family members |
| TRKA | Cell-free | 1.67[4] | - | |
| TRKC | Cell-free | 4.38[4] | - | |
| KIT | Cell-free | 8.18[4] | - | |
| MET | Cell-free | 364[4] | - |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Target | Assay | IC50 (nM) |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | MERTK Phosphorylation | Western Blot | 2.7[2][5][9] |
| Molm-14 | Acute Myeloid Leukemia (AML) | FLT3 Phosphorylation | Western Blot | 14[2][9] |
| 32D cells | Murine Myeloid | Chimeric MERTK Phosphorylation | Western Blot | 2.7[5][9] |
| AXL-expressing cells | - | AXL Phosphorylation | Western Blot | 122[9] |
| TYRO3-expressing cells | - | TYRO3 Phosphorylation | Western Blot | 301[9] |
Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing Route | Dose |
| Half-life (t½) | 3.8 hours[1][4][6][10][11] | IV or Oral | 3 mg/kg[4][10][11] |
| Clearance (CL) | 9.2 mL/min/kg[4][10][11] | IV | 3 mg/kg[4][10][11] |
| Oral Bioavailability (F) | 100%[1][6][10][11] | Oral | 3 mg/kg[4] |
| Tmax | 0.50 hours[4] | Oral | 3 mg/kg[4] |
| Cmax | 1.6 µM (approx. 22 nM reported from 3mg/kg dose)[4][10][11] | Oral | 3 mg/kg[4][10][11] |
| AUClast | 9.2 h*µM[4] | Oral | 3 mg/kg[4] |
Table 4: In Vivo Efficacy of this compound in Leukemia Xenograft Models
| Model | Treatment | Key Outcomes |
| 697 B-ALL Orthotopic Xenograft (MRD Model) | 50 mg/kg or 75 mg/kg this compound, once daily (oral) | Dose-dependent reduction in tumor burden.[1][12][13] Increased median survival from 26 days (vehicle) to 34 days (50 mg/kg) and 70 days (75 mg/kg).[4][7] |
| Patient-Derived AML Xenograft | 75 mg/kg this compound, once daily (oral) | Induced disease regression in bone marrow, spleen, and peripheral blood.[1][12][13] |
Experimental Protocols
Detailed methodologies are provided for the key experiments performed during the discovery and evaluation of this compound.
In Vitro Kinase Inhibition Assay (Cell-Free)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
-
Methodology:
-
Kinase profiling was conducted against over 300 kinases.[2][3]
-
Assays were performed at the ATP concentration equal to the Km for each individual kinase.
-
This compound was serially diluted and incubated with the specific kinase, substrate, and ATP.
-
Kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through radiometric or fluorescence-based methods.
-
IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using graphing software.
-
Cellular MERTK/FLT3 Phosphorylation Assay
-
Objective: To measure the potency of this compound in inhibiting MERTK and FLT3 phosphorylation within a cellular context.
-
Methodology:
-
Cell Culture: MERTK-expressing 697 B-ALL cells or FLT3-ITD positive Molm-14 AML cells were cultured to ~80% confluency.[2][9]
-
Treatment: Cells were treated with various concentrations of this compound (e.g., 25-300 nM) or DMSO vehicle for 1 hour.[1][4]
-
Lysis: After treatment, cells were harvested and lysed in buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (for MERTK): To detect phosphorylated MERTK, cell lysates were treated with pervanadate, and MERTK was immunoprecipitated.[1]
-
Western Blotting: Cell lysates were separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against phosphorylated MERTK (p-MERTK), total MERTK, phosphorylated FLT3 (p-FLT3), total FLT3, and downstream signaling proteins like p-AKT, p-STAT6, and p-ERK1/2.[4][10]
-
Analysis: Band intensities were quantified using densitometry, and IC50 values were determined from dose-response curves.[5]
-
Colony Formation Assay
-
Objective: To assess the effect of this compound on the clonogenic growth of leukemia cells.
-
Methodology:
-
Leukemia cell lines (e.g., A549) were suspended in a soft agar matrix containing different concentrations of this compound.[5]
-
The cell suspension was plated over a bottom layer of agar in 6-well plates.
-
Plates were incubated for approximately 2 weeks to allow for colony formation.
-
Colonies were stained (e.g., with crystal violet) and counted.
-
The percentage of colony formation inhibition relative to vehicle-treated controls was calculated.
-
In Vivo Pharmacokinetic (PK) Studies
-
Objective: To determine the key pharmacokinetic parameters of this compound in an animal model.
-
Methodology:
-
Animal Model: Male CD-1 or NSG mice were used.
-
Administration: For intravenous (IV) administration, this compound was formulated in a solution (e.g., 7.5% N-methyl pyrrolidone, 40% PEG-400 in saline) and administered at 3 mg/kg.[4][9] For oral (PO) administration, this compound was formulated in saline and administered via gavage at 3 mg/kg.[4][9]
-
Sample Collection: Blood samples were collected from a cohort of mice (n=3 per time point) at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters including half-life, clearance, Cmax, Tmax, and bioavailability were calculated using non-compartmental analysis.
-
In Vivo Efficacy (Orthotopic Xenograft) Studies
-
Objective: To evaluate the anti-tumor activity of this compound in clinically relevant leukemia models.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NSG) were used.
-
Tumor Inoculation: Mice were inoculated intravenously with human leukemia cells (e.g., 697 B-ALL cells expressing luciferase or primary patient-derived AML cells).[7]
-
Treatment: Once disease was established, mice were randomized into treatment groups. This compound was administered once daily via oral gavage at specified doses (e.g., 50 or 75 mg/kg).[4][7] The vehicle group received saline.
-
Monitoring Tumor Burden: For luciferase-expressing cell lines, tumor burden was monitored non-invasively using bioluminescence imaging over time.[7] For patient-derived xenografts, disease progression was monitored by analyzing human CD45+ cells in peripheral blood, bone marrow, and spleen via flow cytometry.[7]
-
Endpoint Analysis: The primary endpoints were reduction in tumor burden and overall survival. Kaplan-Meier survival curves were generated and analyzed using the log-rank test.[7]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action and discovery process for this compound.
Caption: this compound inhibits MERTK and FLT3 signaling pathways.
Caption: Workflow for the discovery of this compound from a prior lead.
Caption: Core chemical scaffold and key functional groups of this compound.
Conclusion
The discovery of this compound represents a successful structure-based drug design campaign that addressed the significant DMPK liabilities of an earlier lead compound.[2][3][14] The resulting molecule, this compound, is a potent dual inhibitor of MERTK and FLT3 with sub-nanomolar IC50 values, excellent selectivity over other TAM family kinases, and optimal pharmacokinetic properties, including 100% oral bioavailability in mice.[1][6] Preclinical studies demonstrated that this compound effectively inhibits its targets in leukemia cells, leading to apoptosis, reduced proliferation, and potent anti-tumor activity in orthotopic xenograft models of both ALL and AML.[1][12] These comprehensive findings establish this compound as a robust preclinical candidate and support the continued development of MERTK/FLT3 dual inhibitors for the treatment of acute leukemia.[12][13]
References
- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neeveslab.com [neeveslab.com]
- 11. The small molecule MERTK inhibitor this compound decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Collection - Data from this compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
The Dual Kinase Inhibitor UNC2025: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of UNC2025, a potent and orally bioavailable small molecule inhibitor. This compound has garnered significant interest in the field of oncology and beyond due to its dual inhibitory action against MER proto-oncogene tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3). This document details its mechanism of action, kinase selectivity, cellular and in vivo effects, and provides relevant experimental protocols to facilitate further research and development.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor, primarily targeting the kinase domains of MERTK and FLT3.[1] By binding to the ATP pocket of these kinases, this compound prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades that are crucial for cell survival, proliferation, and resistance to therapy in various cancers.[2][3] Its dual-targeting capability makes it a particularly promising agent for malignancies where both MERTK and FLT3 are implicated, such as in acute myeloid leukemia (AML).[2][4]
Quantitative Kinase Inhibition Profile
This compound exhibits sub-nanomolar potency against its primary targets, MERTK and FLT3, and maintains a high degree of selectivity over other kinases, including other members of the TAM (TYRO3, AXL, MER) family.[1][3]
| Target Kinase | IC50 (nM) | Ki (nM) | Cellular IC50 (nM) | Notes |
| MERTK | 0.46 - 0.74[1][5] | 0.16[2][6] | 2.7 (in 697 B-ALL cells)[1][7] | Potent inhibition of MERTK phosphorylation.[1][7] |
| FLT3 | 0.35 - 0.8[1][5] | 0.59[6] | 14 (in Molm-14 AML cells)[1][4] | Effective against both wild-type and ITD-mutated FLT3.[2][4] |
| AXL | 1.65 - 122[1][3] | 13.3[2][3] | 122[8] | Over 45-fold selectivity for MERTK relative to AXL.[2][3] |
| TYRO3 | 5.83 - 17[1][8] | - | 301[8] | Demonstrates selectivity over this TAM family member.[8] |
| TRKA | 1.67[5] | - | - | |
| TRKC | 4.38[5] | - | - | |
| KIT | 8.18[5] | - | - | |
| MET | 364[5] | - | - | Over 700-fold less active against MET compared to MER.[8] |
Signaling Pathways Modulated by this compound
This compound effectively abrogates the signaling cascades downstream of MERTK and FLT3. This disruption of pro-survival and proliferative signals is central to its anti-neoplastic activity.
Upon inhibition of MERTK and FLT3 by this compound, the phosphorylation of these receptors is blocked. This prevents the recruitment and activation of downstream signaling molecules. Key pathways affected include:
-
PI3K/AKT Pathway: Inhibition of MERTK leads to decreased phosphorylation of AKT, a critical node in cell survival and proliferation signaling.[2][9]
-
RAS/MEK/ERK Pathway: this compound treatment results in reduced phosphorylation of ERK1/2, thereby impeding signals that drive cell cycle progression and proliferation.[1][2]
-
JAK/STAT Pathway: The compound has been shown to decrease the phosphorylation of STAT6, a downstream target of MERTK, which is involved in transcriptional regulation of genes related to cell survival.[1][2]
-
SRC Family Kinases: this compound also inhibits the activation of SRC, another downstream effector of MERTK.[9]
Cellular and In Vivo Biological Activities
This compound has demonstrated significant anti-cancer effects in a variety of preclinical models.
Cellular Effects:
-
Inhibition of Proliferation and Colony Formation: this compound potently inhibits the proliferation and colony-forming potential of MERTK and FLT3-dependent cancer cell lines, including those from acute lymphoblastic leukemia (ALL) and AML.[2][3][10]
-
Induction of Apoptosis: By blocking critical survival signals, this compound induces apoptosis in cancer cells.[2][10]
-
Chemosensitization: The compound has been shown to increase the sensitivity of cancer cells to conventional chemotherapeutic agents like methotrexate.[2][10]
-
Anti-platelet Activity: this compound decreases platelet activation in vitro and has shown potential in preventing thrombosis.[9]
In Vivo Efficacy and Pharmacokinetics:
This compound is orally bioavailable and has demonstrated significant therapeutic effects in animal models.[2][3]
| Parameter | Value | Species | Notes |
| Oral Bioavailability | 100%[2][3] | Mouse | Excellent oral exposure.[2][3] |
| Half-life (t1/2) | 3.8 hours[2][3] | Mouse | |
| Clearance | Low (9.2 mL/min/kg)[1] | Mouse | |
| Cmax | 1.6 µM (at 3 mg/kg)[1] | Mouse | |
| Tmax | 0.5 hours[1] | Mouse | |
| In Vivo Efficacy | Dose-dependent reduction in tumor burden and increased survival.[2][6][10] | Mouse Xenograft Models (ALL, AML) | Effective in both minimal residual disease and established disease models.[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Immunoblotting for Phospho-Kinase Analysis
This protocol is used to assess the phosphorylation status of MERTK, FLT3, and their downstream signaling proteins.
Workflow:
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., 697 B-ALL or Molm-14 AML cells) and allow them to adhere or reach a desired confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 1 hour).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-MERTK, MERTK, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Densitometry can be used to quantify the band intensities.
Colony Formation Assay
This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Workflow:
Detailed Steps:
-
Prepare Agar Layers: Prepare a base layer of 0.5-0.7% agar in culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Prepare a single-cell suspension of the cancer cells (e.g., A549 or Molm-14 cells) in a top layer of 0.3-0.4% low-melting-point agar in culture medium.[4]
-
Plating: Carefully overlay the top agar layer containing the cells onto the solidified base layer.
-
Treatment: After the top layer solidifies, add culture medium containing various concentrations of this compound or vehicle control to each well. Refresh the medium with the compound every 2-3 days.[4]
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.
-
Staining and Counting: Stain the colonies with a solution such as 0.005% crystal violet or MTT.[12] Count the number of colonies (typically defined as clusters of >50 cells) using a microscope.
Conclusion
This compound is a potent dual inhibitor of MERTK and FLT3 with a favorable pharmacokinetic profile and significant anti-tumor activity in preclinical models of leukemia and other cancers. Its well-defined mechanism of action and the availability of detailed experimental protocols make it a valuable tool for both basic research into TAM and FLT3 signaling and for the development of novel targeted cancer therapies. Further investigation, particularly in clinical settings, is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. The small-molecule MERTK inhibitor this compound decreases platelet activation and prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
UNC2025: A Technical Guide to Target Protein Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor UNC2025, with a focus on its target protein binding affinity, mechanism of action, and the experimental methodologies used for its characterization. This compound is a potent, ATP-competitive, and orally bioavailable dual inhibitor of MER receptor tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2]
Core Target Profile and Binding Affinity
This compound exhibits sub-nanomolar inhibitory activity against its primary targets, MERTK and FLT3, in cell-free enzymatic assays. Its high affinity and selectivity make it a valuable tool for investigating the roles of these kinases in normal physiology and disease, particularly in the context of acute leukemia.[1][2][3] The compound's inhibitory activity has been quantified through various assays, with IC50 and Ki values serving as key metrics for its potency.
Table 1: this compound In Vitro Binding Affinity
| Target Protein | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| Primary Targets | ||||
| MER (MERTK) | Cell-free | 0.46 - 0.74 | 0.16 | [1][2][3][4][5] |
| FLT3 | Cell-free | 0.35 - 0.8 | 0.59 | [1][3][4][5] |
| Secondary Targets & Off-Targets | ||||
| AXL | Cell-free | 1.65 - 122 | 13.3 | [1][2][4] |
| TYRO3 | Cell-free | 5.83 | - | [4] |
| TRKA | Cell-free | 1.67 | - | [4] |
| TRKC | Cell-free | 4.38 | - | [4] |
| QIK | Cell-free | 5.75 | - | [4] |
| SLK | Cell-free | 6.14 | - | [4] |
| NuaK1 | Cell-free | 7.97 | - | [4] |
| Kit (c-Kit) | Cell-free | 8.18 | - | [4] |
| Met (c-Met) | Cell-free | 364 | - | [4] |
Table 2: this compound Cellular Activity
| Cell Line | Assay Type | IC50 (nM) | Target Pathway | Reference(s) |
| 697 (B-ALL) | Mer Phosphorylation | 2.7 | MERTK | [2][5][6] |
| Molm-14 (AML) | Flt3 Phosphorylation | 14 | FLT3 | [1][6] |
| 32D-EGFR-MER | Mer Phosphorylation | 2.7 | MERTK | [6] |
| 32D-EGFR-AXL | Axl Phosphorylation | 122 | AXL | [6] |
| 32D-EGFR-TYRO3 | Tyro3 Phosphorylation | 301 | TYRO3 | [6] |
Mechanism of Action and Signaling Pathways
This compound functions as a dual inhibitor of MERTK and FLT3, two receptor tyrosine kinases implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2][3][7] By binding to the ATP-binding site of these kinases, this compound prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades that promote cell survival, proliferation, and resistance to chemotherapy.[1][2]
The inhibition of MERTK and FLT3 by this compound leads to the downregulation of key pro-survival signaling pathways, including the AKT, ERK1/2, and STAT6 pathways.[2][8] This disruption of oncogenic signaling induces apoptosis, inhibits cell proliferation, and reduces the colony-forming potential of MERTK-expressing cancer cells.[2]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding affinity and cellular activity of this compound.
In Vitro Kinase Inhibition Assay (Microcapillary Assay)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of a panel of kinases.
Methodology:
-
Reagent Preparation: Recombinant kinases, a fluorescently labeled peptide substrate, and ATP are prepared in a reaction buffer. This compound is serially diluted to create a range of concentrations for testing.
-
Kinase Reaction: The kinase, substrate, and this compound are pre-incubated. The reaction is initiated by the addition of ATP.
-
Separation and Detection: The reaction products are separated by microcapillary electrophoresis. The amounts of substrate and phosphorylated product are quantified based on their fluorescence.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Phospho-Protein Immunoblotting
This method assesses the ability of this compound to inhibit the phosphorylation of its target kinases within a cellular context.
Methodology:
-
Cell Culture and Treatment: Leukemia cell lines (e.g., 697 for MERTK, Molm-14 for FLT3-ITD) are cultured to the appropriate density. Cells are then treated with varying concentrations of this compound or vehicle for 1 hour.[4][6]
-
Phosphatase Inhibition: To stabilize the phosphorylated state of the target proteins, pervanadate is added to the cell cultures for a short period (e.g., 3 minutes) before harvesting.[6]
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined.
-
Immunoprecipitation: The target protein (MERTK or FLT3) is immunoprecipitated from the cell lysates using a specific antibody.[6]
-
SDS-PAGE and Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is probed with primary antibodies specific for the phosphorylated form of the target protein and for the total target protein. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. Densitometry is used to quantify the levels of phosphorylated and total protein, and the ratio is calculated to determine the extent of inhibition.[6]
Colony Formation Assay
This assay evaluates the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.
Methodology:
-
Cell Seeding: A base layer of agar in culture medium is prepared in a culture dish. Cells (e.g., A549 NSCLC, Molm-14 AML) are then suspended in a top layer of agar containing various concentrations of this compound or vehicle and seeded on top of the base layer.[6]
-
Incubation: The cultures are incubated for a period of time (e.g., 2 weeks) to allow for colony formation.[5]
-
Colony Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted.
-
Data Analysis: The number of colonies in the this compound-treated groups is compared to the vehicle control to determine the percentage of inhibition of colony formation.
Conclusion
This compound is a highly potent and selective dual inhibitor of MERTK and FLT3 with significant anti-leukemic activity. Its well-characterized binding affinity and mechanism of action, supported by robust experimental data, establish it as a critical research tool and a promising therapeutic candidate. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the TAM kinase family, FLT3 signaling, and the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The small molecule MERTK inhibitor this compound decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of UNC2025: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of UNC2025, a potent and orally bioavailable dual inhibitor of MER and FLT3 tyrosine kinases. The information compiled herein, including detailed experimental protocols and quantitative data, is intended to serve as a valuable resource for researchers in the fields of oncology, pharmacology, and drug discovery.
Core Mechanism and Kinase Selectivity
This compound is an ATP-competitive inhibitor that demonstrates high potency against both MER and FLT3 kinases.[1] Its dual inhibitory action makes it a compound of significant interest, particularly for hematological malignancies like acute myeloid leukemia (AML), where both MER and FLT3 are often dysregulated.[2][3][4] Kinome profiling has revealed a degree of selectivity for MER and FLT3 over other related kinases.[2][3]
Kinase Inhibition Profile of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases, providing a clear view of its selectivity.
| Kinase Target | IC50 (nM) |
| FLT3 | 0.35 - 0.8 |
| MER | 0.46 - 0.74 |
| AXL | 1.65 - 122 |
| TYRO3 | 5.83 - 301 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| QIK | 5.75 |
| SLK | 6.14 |
| Nuak1 | 7.97 |
| KIT | 8.18 |
| MET (c-Met) | 364 |
Note: IC50 values are compiled from multiple sources and may vary based on assay conditions.[1][5][6]
Cellular Activity and Functional Effects
In cellular assays, this compound effectively inhibits the phosphorylation of MER and FLT3, leading to the downstream suppression of pro-survival signaling pathways.[2][4][6] This inhibition translates to potent anti-leukemic effects, including the induction of apoptosis, reduction of cell proliferation, and inhibition of colony formation in MERTK-expressing cancer cell lines.[3][4]
Cellular IC50 Values
| Cell Line | Target Inhibition | IC50 (nM) |
| 697 B-ALL | Mer phosphorylation | 2.7 |
| Molm-14 | Flt3 phosphorylation | 14 |
Data sourced from cell-based assays.[1][2]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the activity of this compound.
Kinase Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Detection: Measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate into the substrate) or fluorescence-based assays.
-
Data Analysis: Plot the kinase activity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-Protein Analysis
This technique is used to assess the inhibition of kinase phosphorylation within cells.
Methodology:
-
Cell Culture and Treatment: Culture MERTK or FLT3-expressing cells (e.g., 697 B-ALL or Molm-14) to an appropriate density. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour).[2]
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
Immunoprecipitation (Optional but recommended for low-abundance proteins): Incubate the cell lysates with an antibody specific to the target protein (e.g., MER or FLT3) to enrich for the protein of interest.[2]
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MER).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody against the total protein to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated and total protein.
Cell Viability and Apoptosis Assays
These assays measure the effect of this compound on cell survival and programmed cell death.
Methodology:
-
Cell Seeding: Seed leukemia cell lines in multi-well plates.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a defined period (e.g., 48 or 72 hours).[1][4]
-
Viability Assessment:
-
MTT/XTT Assay: Add a tetrazolium salt (MTT or XTT) to the wells. Viable cells will metabolize the salt into a colored formazan product, which can be quantified by measuring the absorbance.
-
CellTiter-Glo® Assay: This luminescent assay measures ATP levels, which correlate with cell viability.
-
-
Apoptosis Assessment:
-
Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (which enters dead cells). Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Caspase Activity Assay: Measure the activity of caspases, which are key proteases in the apoptotic pathway.
-
Colony Formation Assay (Soft Agar)
This assay assesses the ability of a single cell to undergo clonal expansion and form a colony, a hallmark of tumorigenicity.
Methodology:
-
Base Agar Layer: Prepare a base layer of agar mixed with cell culture medium in a multi-well plate.
-
Cell Suspension: Resuspend cells (e.g., A549 NSCLC or Molm-14 AML cells) in a top layer of lower-concentration agar mixed with medium and varying concentrations of this compound.[2]
-
Plating: Overlay the cell-containing agar onto the base layer.
-
Incubation: Incubate the plates for an extended period (e.g., 2-3 weeks) to allow for colony formation. Refresh the medium containing this compound periodically.[2]
-
Staining and Counting: Stain the colonies with a dye like crystal violet and count them either manually or using an automated colony counter.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways affected by this compound and the experimental workflows provide a clearer understanding of its mechanism and evaluation process.
Caption: this compound inhibits MER and FLT3 signaling pathways.
Caption: Workflow for Western Blotting to assess protein phosphorylation.
Caption: Experimental workflow for the colony formation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
UNC2025 as a chemical probe for Mer kinase
An In-Depth Technical Guide to UNC2025 as a Chemical Probe for Mer Kinase
For Researchers, Scientists, and Drug Development Professionals
This compound is a potent, ATP-competitive, and orally bioavailable small molecule inhibitor that has emerged as a critical chemical probe for studying the function of Mer receptor tyrosine kinase (MerTK).[1][2] Developed as a significant improvement upon earlier compounds, this compound possesses pharmacokinetic properties suitable for in vivo studies, making it an invaluable tool for both basic research and preclinical evaluation.[3][4][5] This guide provides a comprehensive overview of its biochemical and cellular activity, selectivity, and the experimental protocols necessary for its effective use.
Data Presentation
The activity and properties of this compound have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency and Selectivity of this compound This table outlines the inhibitory activity of this compound against Mer, its family members (Axl, Tyro3), the co-targeted Fms-like tyrosine kinase 3 (Flt3), and other select kinases.
| Target Kinase | Assay Type | Potency (IC50, nM) | Potency (Ki, nM) | Selectivity vs. Mer (IC50-fold) |
| Mer | Enzymatic | 0.46 - 0.74[1][6] | 0.16[2][3] | 1 |
| Flt3 | Enzymatic | 0.35 - 0.8[1][6] | - | ~1 |
| Axl | Enzymatic | 1.65 - 122[1][6] | 13.3[2][3] | >45[1][2][3] |
| Tyro3 | Enzymatic | 5.83[1][6] | - | ~12.7 |
| TRKA | Enzymatic | 1.67[1][6] | - | ~3.6 |
| TRKC | Enzymatic | 4.38[1][6] | - | ~9.5 |
| KIT | Enzymatic | 8.18[1][6] | - | ~17.8 |
| Met | Enzymatic | 364[1][6] | - | ~791 |
Note: IC50 and Ki values can vary based on specific assay conditions.
Table 2: Cellular Activity of this compound This table details the efficacy of this compound in cell-based models, demonstrating its ability to engage and inhibit Mer kinase signaling within a cellular context.
| Assay Type | Cell Line(s) | Potency (IC50, nM) | Observed Effect |
| Mer Phosphorylation Inhibition | 697 B-ALL | 2.7[2][3][4] | Potent, dose-dependent decrease in p-MerTK.[2] |
| Mer Phosphorylation Inhibition | Kasumi-1 AML | Dose-dependent | Inhibition of Mer phosphorylation.[2][3] |
| Downstream Signaling Inhibition | 697 B-ALL, Kasumi-1 AML, Primary AML | 25-300 (effective range) | Decreased phosphorylation of STAT6, AKT, and ERK1/2.[1][2] |
| Colony Formation Inhibition | Various Leukemia Lines | >50% reduction at 200 | Dose-dependent decrease in colony formation.[3] |
| Colony Formation Inhibition | Primary AML Sample | >90% inhibition at 300 | Decreased colony-forming potential.[2] |
| Apoptosis Induction | Leukemia Cell Lines | Dose-dependent | Induction of apoptosis.[2][3] |
Table 3: In Vivo Pharmacokinetics of this compound in Mice This table summarizes the key pharmacokinetic parameters of this compound following a 3 mg/kg dose in mice, highlighting its suitability for in vivo experimentation.[1]
| Parameter | Route | Value | Unit |
| Clearance | IV / Oral | 9.2 | mL/min/kg |
| Half-life (t½) | IV / Oral | 3.8 | hours |
| Oral Bioavailability (F) | Oral | 100 | % |
| Tmax | Oral | 0.50 | hours |
| Cmax | Oral | 1.6 | µM |
| AUClast | Oral | 9.2 | h·µM |
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of this compound.
Caption: MerTK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for cellular MerTK phosphorylation inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a chemical probe.
Protocol 1: Cellular MerTK Phosphorylation Inhibition Assay
This protocol is used to determine the IC50 of this compound for MerTK inhibition in a cellular context.[3][4][6][7]
-
Cell Culture: Culture MerTK-expressing cells (e.g., 697 B-ALL leukemia cells) under standard conditions to ~80% confluency.
-
Compound Preparation: Prepare a dilution series of this compound in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all treatments and does not exceed 0.1%.
-
Treatment: Treat cells with the this compound dilution series or vehicle control for 1 hour at 37°C.
-
Phosphatase Inhibition: To stabilize the phosphorylated state of MerTK, prepare a fresh pervanadate solution. Add pervanadate to the cell cultures for the final 3 minutes of the incubation period.[4][6]
-
Cell Lysis: Immediately place plates on ice, aspirate the media, and wash cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation (IP):
-
Clarify cell lysates by centrifugation.
-
Incubate a portion of the supernatant with an anti-MerTK antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Probe the membrane with a primary antibody against phosphotyrosine (to detect p-MerTK).
-
After stripping, re-probe the membrane with a primary antibody against total MerTK as a loading control.
-
-
Data Analysis:
-
Detect signals using an appropriate secondary antibody and chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-MerTK to total MerTK for each concentration.
-
Plot the normalized ratios against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Colony Formation Assay in Soft Agar
This assay assesses the impact of this compound on the anchorage-independent growth of cancer cells, a hallmark of oncogenic transformation.[3][4]
-
Prepare Base Layer: In a 6-well plate, prepare a bottom layer of 0.6-0.7% agar in complete culture medium. Allow it to solidify at room temperature.
-
Prepare Cell Layer: Harvest and count cells (e.g., A549 NSCLC or Molm-14 AML cells).[4] Resuspend a low number of cells (e.g., 5,000-10,000 cells/well) in complete medium mixed with low-melting-point agar to a final concentration of 0.3-0.35%. This mixture should contain the desired concentration of this compound or vehicle control.
-
Plating: Carefully overlay the cell/agar mixture onto the solidified base layer.
-
Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 10-21 days, or until colonies are visible.
-
Feeding: Add a small amount of complete medium containing the appropriate concentration of this compound or vehicle to the top of the agar every 3-4 days to prevent drying.[4]
-
Staining and Counting:
-
After the incubation period, stain the colonies by adding a solution of a vital stain (e.g., MTT or crystal violet) to the plates and incubating for several hours.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of >50 cells.
-
-
Analysis: Normalize the number of colonies in this compound-treated wells to the number in vehicle-treated wells. Plot the results to visualize the dose-dependent inhibition of colony formation.
Protocol 3: In Vivo Pharmacodynamic (Target Engagement) Assay
This protocol determines if an orally administered dose of this compound can inhibit MerTK phosphorylation in a target tissue (e.g., leukemic blasts in bone marrow) in an animal model.[4][8]
-
Animal Model: Establish a relevant mouse model, such as a human leukemia xenograft model where leukemic cells populate the bone marrow.[4]
-
Dosing: Administer a single dose of this compound (e.g., 3 mg/kg) or vehicle control to the mice via oral gavage.
-
Tissue Collection: At a predetermined time point corresponding to the expected Tmax (e.g., 0.5-1 hour post-dose), humanely euthanize the mice.[3][4]
-
Sample Preparation: Promptly collect the target tissue (e.g., flush bone marrow from femurs and tibias). Prepare single-cell suspensions and lyse the cells immediately in buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Analysis: Analyze the levels of phosphorylated and total MerTK in the tissue lysates using the immunoprecipitation and Western blot procedure described in Protocol 1.
-
Interpretation: A significant reduction (>90%) in the p-MerTK/total MerTK ratio in the this compound-treated group compared to the vehicle group demonstrates effective target engagement in vivo.[4][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
UNC2025: A Potent MERTK Inhibitor for the Treatment of MERTK-Expressing Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MERTK, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, has emerged as a promising therapeutic target in a variety of human cancers. Aberrant MERTK expression and activation are implicated in promoting tumor cell survival, proliferation, migration, and chemoresistance. UNC2025 is a potent and orally bioavailable small molecule inhibitor of MERTK, demonstrating significant anti-neoplastic activity in preclinical models of MERTK-expressing cancers, including acute leukemia and non-small cell lung cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of MERTK, and it also exhibits potent activity against FLT3, another receptor tyrosine kinase implicated in certain leukemias.[1] By binding to the ATP-binding pocket of MERTK, this compound prevents its autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for cancer cell survival and proliferation.
The binding of ligands such as Gas6 or Protein S to the extracellular domain of MERTK induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple pro-oncogenic signaling pathways. Key downstream pathways inhibited by this compound include:
-
PI3K/AKT Pathway: This pathway is central to cell survival, growth, and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade regulates cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: This pathway is involved in the regulation of immune responses, cell proliferation, and apoptosis.[1]
By blocking these critical signaling networks, this compound effectively induces apoptosis, inhibits proliferation, and reduces the colony-forming potential of MERTK-expressing cancer cells.[1]
Caption: MERTK signaling pathway and the inhibitory action of this compound.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated across a range of MERTK-expressing cancer models. The following tables summarize key quantitative data from these studies.
In Vitro Potency of this compound
| Parameter | Value | Reference |
| MERTK Enzymatic IC50 | 0.74 nM | [2] |
| FLT3 Enzymatic IC50 | 0.8 nM | [2] |
| MERTK Cellular IC50 (697 B-ALL cells) | 2.7 nM | [2] |
| FLT3 Cellular IC50 (Molm-14 AML cells) | 14 nM | [2] |
| AXL Cellular IC50 | 122 nM | [2] |
| TYRO3 Cellular IC50 | 301 nM | [3] |
In Vivo Efficacy of this compound in Leukemia Xenograft Models
| Animal Model | Treatment | Outcome | Reference |
| 697 B-ALL Xenograft (NSG mice) | 50 or 75 mg/kg this compound, once daily | Dose-dependent reduction in tumor burden and a consistent two-fold increase in median survival. | [1] |
| Patient-Derived AML Xenograft | 75 mg/kg this compound, once daily | Induced disease regression. | [1] |
Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | 100% | [3] |
| Half-life (t1/2) | 3.8 hours | [3] |
| Clearance | 9.2 mL/min/kg | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Immunoprecipitation and Western Blotting for MERTK Phosphorylation
This protocol is designed to assess the inhibition of MERTK autophosphorylation by this compound in cancer cell lines.
Materials:
-
MERTK-expressing cancer cell lines (e.g., 697 B-ALL, Kasumi-1 AML)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-MERTK antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-phospho-MERTK antibody for Western blotting
-
Anti-total-MERTK antibody for Western blotting
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate MERTK-expressing cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-100 nM) for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-MERTK antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Sample Preparation: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MERTK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-MERTK antibody to confirm equal loading.
-
References
UNC2025: A Technical Guide to its Impact on Pro-Survival Signaling Pathways
Executive Summary UNC2025 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that dually targets MERTK (MER Tyrosine Kinase) and FLT3 (Fms-like Tyrosine Kinase 3).[1][2][3] Aberrant signaling from these receptor tyrosine kinases is a known driver of oncogenesis and chemoresistance in various malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2][4] By inhibiting the phosphorylation and activation of MERTK and FLT3, this compound effectively disrupts downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT, MAPK/ERK, and STAT pathways.[1][5] This disruption leads to potent anti-leukemic effects, such as the induction of apoptosis and the inhibition of cell proliferation and colony formation.[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on key signaling pathways, and detailed protocols for evaluating its cellular impact.
Introduction to MERTK and FLT3 Signaling
MERTK is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, which play crucial roles in regulating inflammation, immune response, and cell survival.[2][7] In cancer, ectopic expression and activation of MERTK are linked to increased cell survival, proliferation, and resistance to therapy.[2][4] Similarly, FMS-like tyrosine kinase 3 (FLT3) is a critical regulator of hematopoiesis. Activating mutations in FLT3, especially internal tandem duplications (ITD), are found in approximately 30% of adult AML cases and are associated with a poor prognosis, making FLT3 a key oncogenic driver.[2][4] The development of dual inhibitors like this compound, which can simultaneously block these two critical oncogenic pathways, represents a promising therapeutic strategy for these aggressive cancers.
This compound: Mechanism of Action and Kinase Selectivity
This compound functions as a dual inhibitor of MERTK and FLT3, demonstrating high potency in both enzymatic and cell-based assays.[1][6] It exhibits significant selectivity for MERTK over other TAM family members, AXL and TYRO3, in cellular assays.[2] Its activity against a panel of over 300 kinases has shown limited off-target effects at therapeutic concentrations.[6]
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the key inhibitory concentrations (IC50) of this compound against its primary targets and related kinases.
| Target Kinase | Assay Type | IC50 Value (nM) | Cell Line / System | Reference |
| MERTK | Enzymatic | 0.74 | - | [1][3] |
| FLT3 | Enzymatic | 0.8 | - | [1][3] |
| p-MERTK | Cellular | 2.7 | 697 B-ALL | [1][2][4] |
| p-FLT3 | Cellular | 14 | Molm-14 AML | [1][2][4] |
| AXL | Cellular | 122 | - | [1][2] |
| TYRO3 | Cellular | 301 | - | [2] |
| TRKA | Enzymatic | 1.67 | - | [1] |
| TRKC | Enzymatic | 4.38 | - | [1] |
| KIT | Enzymatic | 8.18 | - | [1] |
Impact on Pro-Survival Signaling Pathways
This compound-mediated inhibition of MERTK and FLT3 phosphorylation directly blocks the activation of multiple downstream signaling pathways that are essential for leukemia cell survival and proliferation.[5] The primary affected pathways are the PI3K/AKT, MAPK/ERK, and STAT cascades.
Inhibition of the PI3K/AKT Pathway
The PI3K/AKT pathway is a central regulator of cell survival, growth, and metabolism. Both MERTK and FLT3 activate PI3K, leading to the phosphorylation and activation of AKT. Activated AKT then phosphorylates numerous substrates that promote cell survival by inhibiting apoptotic proteins. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of AKT in leukemia cells.[5][7][8]
Inhibition of the MAPK/ERK Pathway
The MAPK/ERK pathway is critical for cell proliferation, differentiation, and survival. FLT3 activation, in particular, strongly signals through this cascade. This compound treatment results in the decreased phosphorylation of ERK1/2, correlating with its anti-proliferative effects.[5][9]
Inhibition of the STAT Pathway
Signal Transducers and Activators of Transcription (STATs) are key effectors of cytokine and growth factor signaling. MERTK and FLT3 activation can lead to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression related to survival and proliferation. This compound has been shown to potently inhibit the phosphorylation of STAT6 in leukemia cells.[5]
Cellular and Functional Outcomes
The inhibition of these critical signaling networks by this compound translates into significant anti-tumor activity in vitro and in vivo.
Data Presentation: Cellular Effects of this compound
| Functional Outcome | This compound Concentration | Cell Lines / System | Result | Reference |
| Apoptosis Induction | 100 - 200 nM | Leukemia Cell Lines | 40 - 90% of cells apoptotic | [6] |
| Apoptosis Induction | 200 - 300 nM (48 hrs) | ALL & AML Cell Lines | 25 - 90% of cells dead | [5] |
| Colony Formation | 100 - 200 nM | Leukemia Cell Lines | 80 - 100% reduction | [6] |
| Cell Cycle | 200 - 300 nM (48 hrs) | ALL & AML Cell Lines | Increased G2/M phase cells | [5] |
Key Experimental Protocols
This section provides detailed methodologies for assays commonly used to characterize the effects of this compound.
Protocol: Western Blot for Phosphoprotein Analysis
This protocol is used to detect the phosphorylation status of MERTK, FLT3, and their downstream targets like AKT, ERK, and STAT6 following this compound treatment.
Methodology:
-
Cell Treatment: Culture leukemia cells (e.g., 697 B-ALL, Kasumi-1 AML) and treat with various concentrations of this compound (e.g., 25-300 nM) or vehicle (DMSO) for 1 hour.[5]
-
Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis: Separate 20-40 µg of protein lysate on an 8-12% SDS-PAGE gel.[10]
-
Transfer: Transfer proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[10]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total MERTK, AKT, ERK1/2, and STAT6.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol: Cell Viability (MTS) Assay
This colorimetric assay measures cell viability based on the metabolic reduction of a tetrazolium compound (MTS) by viable cells.[12]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[12]
-
Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize absorbance values to the vehicle control and calculate IC50 values using non-linear regression analysis.
Protocol: Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) using fluorescently-labeled Annexin V and identifies dead cells using the DNA stain Propidium Iodide (PI).[13][14]
Methodology:
-
Treatment: Culture cells with or without this compound for a specified time (e.g., 48 hours).
-
Harvesting: Collect both adherent and floating cells by trypsinization (if applicable) and centrifugation.[13]
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1x10^6 cells/mL.[15]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[14]
Conclusion
This compound is a highly potent dual inhibitor of MERTK and FLT3, two clinically relevant tyrosine kinases that drive the progression of acute leukemias. Its mechanism of action involves the direct suppression of kinase activity, leading to the comprehensive shutdown of critical pro-survival and proliferative signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT6. The potent induction of apoptosis and inhibition of cell growth observed in preclinical models underscore the therapeutic potential of targeting MERTK and FLT3 with this compound.[5][17] The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the anti-cancer properties of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The small molecule MERTK inhibitor this compound decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The small-molecule MERTK inhibitor this compound decreases platelet activation and prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. peakproteins.com [peakproteins.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 16. docs.abcam.com [docs.abcam.com]
- 17. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for UNC2025 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of UNC2025, a potent and orally bioavailable dual inhibitor of MER and FLT3 tyrosine kinases, in preclinical in vivo mouse models of cancer, particularly acute leukemia.
Introduction
This compound is a small molecule inhibitor with high selectivity for MERTK and FLT3, two receptor tyrosine kinases implicated in the proliferation and survival of various cancer cells.[1][2] It has demonstrated significant therapeutic efficacy in murine models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), both as a monotherapy and in combination with standard chemotherapeutic agents.[1][3] this compound exhibits favorable pharmacokinetic properties in mice, including high oral bioavailability and a half-life that supports once or twice-daily dosing regimens.[1][4]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the MERTK and FLT3 receptor tyrosine kinases.[5] Inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, including the AKT, ERK1/2, and STAT6 pathways.[1][5] This disruption leads to the induction of apoptosis, reduced colony formation, and an overall decrease in tumor burden.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| MER | Cell-free assay | 0.74 nM | [7] |
| FLT3 | Cell-free assay | 0.8 nM | [7] |
| Mer Phosphorylation | 697 B-ALL cells | 2.7 nM | [7] |
| Flt3 Phosphorylation | Molm-14 AML cells | 14 nM | [5] |
| Axl | Cell-free assay | 122 nM | [5] |
| Tyro3 | Cell-free assay | - | [7] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Half-life (t½) | 3.8 hours | 3 mg/kg (oral) | [1] |
| Oral Bioavailability | 100% | 3 mg/kg | [1] |
| Cmax | ~1.6 µM | 3 mg/kg (oral) | [8] |
| Tmax | 0.5 hours | 3 mg/kg (oral) | [5] |
| Clearance | Low | - | [1] |
Table 3: Efficacy of this compound in Murine Xenograft Models
| Mouse Model | Cell Line | This compound Dose | Key Outcomes | Reference |
| NOD/SCID/gamma | 697 (B-ALL) | 3 mg/kg (p.o.) | >90% inhibition of Mer phosphorylation in bone marrow | [8] |
| NSG | 697 (B-ALL) | 50 mg/kg & 75 mg/kg (p.o.) | Dose-dependent reduction in tumor burden; increased median survival from 26 to 34 and 70 days, respectively | [1][5] |
| NSGS | Patient-derived AML | 75 mg/kg (p.o.) | Induced disease regression in bone marrow, spleen, and peripheral blood | [1] |
| - | H2228 or A549 (NSCLC) | 50 mg/kg (p.o.) | Inhibited tumor growth | [7] |
Signaling Pathway Diagram
The following diagram illustrates the targeted signaling pathway of this compound.
Experimental Protocols
Protocol 1: General Preparation of this compound for Oral Gavage in Mice
This protocol describes the preparation of this compound for oral administration to mice.
Materials:
-
This compound HCl powder
-
Dimethyl sulfoxide (DMSO), fresh
-
Corn oil or a mixture of PEG300, Tween80, and ddH2O
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Working Solution for Corn Oil Formulation:
-
Working Solution for PEG300/Tween80 Formulation:
-
To prepare a 1 mL working solution, add 50 µL of a 25 mg/mL clear DMSO stock solution to 400 µL of PEG300 and mix until clear.[7]
-
Add 50 µL of Tween80 to the mixture and mix until clear.[7]
-
Add 500 µL of ddH2O to bring the final volume to 1 mL and mix thoroughly.[7]
-
This mixed solution should be used immediately.
-
Protocol 2: Orthotopic Acute Leukemia Xenograft Mouse Model
This protocol outlines the establishment of a leukemia xenograft model and subsequent treatment with this compound.
Materials and Animals:
-
NOD/SCID/gamma (NSG) or similar immunodeficient mice (8-12 weeks old).[9]
-
Human acute leukemia cell line (e.g., 697 B-ALL cells, patient-derived AML cells).[1][8]
-
This compound formulation (from Protocol 1)
-
Vehicle control (corresponding to the this compound formulation)
-
Sterile PBS or saline
-
Insulin syringes
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Flow cytometer
Procedure:
-
Tumor Cell Inoculation:
-
Harvest and wash the leukemia cells, then resuspend in sterile PBS or saline at the desired concentration.
-
Inject the cell suspension intravenously (e.g., via tail vein) into the mice. The number of cells will depend on the cell line and desired disease progression timeline.
-
-
Treatment Initiation:
-
This compound Administration:
-
Monitoring and Efficacy Assessment:
-
Monitor mouse body weight and general health daily.[4]
-
If using luciferase-expressing cells, perform bioluminescence imaging at regular intervals to monitor tumor burden.[10]
-
At the end of the study, or at specified time points, collect peripheral blood, bone marrow, and spleen to assess leukemic blasts (e.g., human CD45+ cells) by flow cytometry.[1]
-
Monitor survival of the different treatment groups.
-
Protocol 3: Pharmacodynamic Analysis of MERTK Inhibition In Vivo
This protocol details the procedure to assess the inhibition of MERTK phosphorylation in leukemic cells from the bone marrow of treated mice.
Materials:
-
Leukemia-bearing mice treated with this compound or vehicle
-
Pervanadate (phosphatase inhibitor)
-
Fetal Bovine Serum (FBS)
-
Lysis buffer
-
Immunoprecipitation reagents for MERTK
-
Antibodies for Western blotting (p-MERTK, total MERTK)
Procedure:
-
Sample Collection:
-
Phosphatase Inhibition:
-
Incubate the bone marrow cells in the presence of 20% FBS and pervanadate for 10 minutes to stabilize the phosphorylated proteins.[8]
-
-
Protein Extraction and Analysis:
-
Prepare cell lysates from the bone marrow cells.
-
Perform immunoprecipitation for MERTK.
-
Analyze the levels of phosphorylated MERTK and total MERTK by Western blot.[8]
-
A significant decrease in the p-MERTK/total MERTK ratio in the this compound-treated group compared to the vehicle group indicates target engagement.[8]
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating this compound in a mouse model of leukemia.
References
- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vivo treatment with this compound [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for UNC2025, a Dual MERTK/FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2025 is a potent and orally bioavailable small molecule inhibitor targeting both MERTK (MER proto-oncogene, tyrosine kinase) and FLT3 (FMS-like tyrosine kinase 3).[1][2][3] Abnormal activation of MERTK and FLT3 receptor tyrosine kinases is implicated in the oncogenesis of various malignancies, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and non-small cell lung cancer (NSCLC).[4][5][6] this compound has demonstrated efficacy in inhibiting downstream signaling pathways, inducing apoptosis, and reducing colony formation in cancer cell lines, making it a valuable tool for cancer research and drug development.[1][4][6][7]
This document provides detailed protocols for cell-based assays to evaluate the activity of this compound, along with its inhibitory concentrations in various cell lines and a diagram of the targeted signaling pathway.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both enzymatic and cell-based assays across a range of cancer cell lines. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| MER | 0.74 | Cell-free |
| FLT3 | 0.8 | Cell-free |
| AXL | 122 | Cell-based (chimeric receptor) |
| TYRO3 | 301 | Cell-based (chimeric receptor) |
Data sourced from multiple studies.[1][4][5]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Incubation Time |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | MERTK Phosphorylation Inhibition | 2.7 | 1 hour |
| Molm-14 | Acute Myeloid Leukemia (AML) | FLT3 Phosphorylation Inhibition | 14 | 1 hour |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Colony Formation Inhibition | 50 - 300 | 2 weeks |
| 32D (EGFR-Mer) | Murine Myeloid | MERTK Phosphorylation Inhibition | 2.7 | 1 hour |
| 32D (EGFR-Axl) | Murine Myeloid | AXL Phosphorylation Inhibition | 122 | 1 hour |
| 32D (EGFR-Tyro3) | Murine Myeloid | TYRO3 Phosphorylation Inhibition | 301 | 1 hour |
Data compiled from various sources.[1][3][4][5]
Signaling Pathway
This compound primarily targets the MERTK and FLT3 receptor tyrosine kinases. Inhibition of these receptors blocks downstream signaling pathways crucial for cancer cell survival and proliferation, such as the AKT, ERK1/2, and STAT6 pathways.[1][3][6]
Experimental Protocols
The following are detailed protocols for common cell-based assays to assess the efficacy of this compound.
MERTK/FLT3 Phosphorylation Inhibition Assay
This assay determines the ability of this compound to inhibit the phosphorylation of MERTK and FLT3 in whole cells.
Materials:
-
Cell Lines: 697 (B-ALL, MERTK-expressing) or Molm-14 (AML, FLT3-ITD positive) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and make serial dilutions in culture medium.
-
Pervanadate Solution: Freshly prepare by mixing equal volumes of 20 mM sodium orthovanadate and 0.3% hydrogen peroxide.
-
Lysis Buffer: M-PER Mammalian Protein Extraction Reagent or similar, supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-MERTK, total MERTK, phospho-FLT3, and total FLT3. Secondary antibodies conjugated to HRP.
-
Western Blotting reagents and equipment.
Protocol:
-
Cell Culture: Culture 697 or Molm-14 cells to a density of 1 x 10^6 cells/mL.
-
Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0-100 nM) for 1 hour at 37°C.[1][4] Include a vehicle control (DMSO).
-
Phosphatase Inhibition: Add pervanadate solution to a final concentration of 120 µM and incubate for 3-5 minutes to stabilize phosphorylated proteins.[4][5]
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ).[5] Normalize the phosphorylated protein levels to the total protein levels. Calculate the IC50 value by non-linear regression analysis.
Colony Formation Assay (Soft Agar)
This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Materials:
-
Cell Line: A549 (NSCLC) or other adherent cancer cell line expressing MERTK or FLT3.
-
Culture Medium: Appropriate for the chosen cell line.
-
This compound: Prepared as described above.
-
Agar: Noble Agar or similar.
-
6-well plates.
Protocol:
-
Bottom Agar Layer: Prepare a 0.6% agar solution in culture medium and dispense 2 mL into each well of a 6-well plate. Allow it to solidify.
-
Cell-Agar Layer: Prepare a 0.35% agar solution in culture medium.[4] Resuspend cells in this solution at a density of 5,000 cells/mL. Add varying concentrations of this compound (e.g., 50-300 nM) or vehicle control.[1]
-
Plating: Gently overlay 1 mL of the cell-agar suspension onto the bottom agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.
-
Feeding: Add 200 µL of fresh medium containing this compound or vehicle to the top of the agar every 2-3 days to prevent drying.[4]
-
Staining and Counting:
-
Stain the colonies with 0.005% crystal violet solution for 1 hour.
-
Wash the wells gently with water.
-
Count the number of colonies in each well using a microscope.
-
-
Data Analysis: Express the number of colonies in treated wells as a percentage of the vehicle control.
Apoptosis Assay (Flow Cytometry)
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cell Line: Any cancer cell line of interest.
-
This compound: Prepared as described above.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow Cytometer.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-negative/PI-negative: Live cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.
-
Quantify the percentage of cells in each quadrant.
-
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound as a tool to investigate MERTK and FLT3 signaling in cancer biology. These assays can be adapted for various cell lines and research questions to further elucidate the therapeutic potential of targeting these kinases. Adherence to proper cell culture and experimental techniques is crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Application Notes and Protocols for UNC2025 in Leukemia Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2025 is a potent, orally bioavailable small molecule inhibitor of MERTK and FLT3 tyrosine kinases.[1][2] MERTK is ectopically expressed in a significant percentage of acute lymphoblastic leukemias (ALL) and acute myeloid leukemias (AML), making it a promising therapeutic target.[3][4] Preclinical studies have demonstrated the efficacy of this compound in both in vitro and in vivo models of leukemia, highlighting its potential as a therapeutic agent. These application notes provide a comprehensive overview of the use of this compound in xenograft models of leukemia, including its mechanism of action, protocols for in vivo studies, and key quantitative data from preclinical research.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the MERTK and FLT3 receptor tyrosine kinases.[1] Inhibition of MERTK by this compound leads to the downregulation of downstream pro-survival signaling pathways, including the STAT6, AKT, and ERK1/2 pathways.[1][4] This disruption of critical signaling cascades induces apoptosis, reduces proliferation, and inhibits colony formation in MERTK-expressing leukemia cells.[3][4] Notably, the effects of this compound in many preclinical models are attributed to MERTK inhibition, as the cell lines and patient samples utilized did not harbor FLT3 activating mutations.[4]
Caption: this compound inhibits MERTK, blocking pro-survival signaling pathways.
Quantitative Data
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Leukemia Type | Target | IC50 (nM) | Reference |
| 697 | B-ALL | MERTK Phosphorylation | 2.7 | [5][6] |
| Molm-14 | AML (FLT3-ITD positive) | FLT3 Phosphorylation | 14 | [5][6] |
| Various Patient Samples | AML, T-ALL, M0 AML | Cell Viability | Median of 2.38 µM | [1] |
In Vivo Efficacy: Survival and Tumor Burden in Xenograft Models
Studies in immunodeficient mice have demonstrated the potent anti-leukemic activity of this compound.
| Xenograft Model | Treatment | Key Findings | Reference |
| 697 B-ALL | 50 mg/kg this compound | Increased median survival from 26 to 34 days. | [7] |
| 697 B-ALL | 75 mg/kg this compound | Increased median survival to 70 days. | [7] |
| NOMO-1 AML | 75 mg/kg this compound | Increased median survival from 15.5 to 37 days post-treatment. | [4] |
| Patient-Derived AML | 75 mg/kg this compound | Induced disease regression and prolonged median survival from 19.5 to 39 days. | [4][7] |
Experimental Protocols
Establishment of Leukemia Xenograft Models
A detailed protocol for establishing patient-derived xenografts (PDX) of acute myeloid leukemia (AML) is available and provides a solid foundation for such studies. The following is a generalized workflow for establishing both cell line-derived and patient-derived leukemia xenografts.
Caption: Experimental workflow for this compound efficacy testing in leukemia xenografts.
Materials:
-
Leukemia cell lines (e.g., 697, NOMO-1) or primary patient samples
-
Immunodeficient mice (e.g., NOD/SCID/gamma (NSG) or NSGS)
-
This compound
-
Vehicle control (e.g., saline)
-
Standard cell culture and animal handling equipment
Procedure:
-
Cell Preparation:
-
Xenograft Establishment:
-
Inject approximately 2 x 10^6 leukemia cells per mouse into the tail vein.[4]
-
-
Disease Monitoring:
-
Treatment:
-
Efficacy Assessment:
-
Continue to monitor tumor burden throughout the study.
-
Monitor animal health and record survival data.
-
At the end of the study, harvest tissues such as bone marrow and spleen to assess leukemic infiltration by flow cytometry for human CD45+ cells.[4]
-
Pharmacodynamic Analysis
To confirm target engagement in vivo, the phosphorylation status of MERTK in leukemia cells from treated animals can be assessed.
Procedure:
-
Treat xenografted mice with a single oral dose of this compound (e.g., 3 mg/kg).[5][6]
-
After a short period (e.g., 30 minutes), euthanize the mice and collect bone marrow.[5][6]
-
Isolate leukemia cells from the bone marrow.
-
Prepare cell lysates and perform immunoprecipitation for MERTK.
-
Analyze total and phosphorylated MERTK levels by Western blot.[5][6] A significant decrease in phospho-MERTK levels in the this compound-treated group compared to the vehicle-treated group indicates target engagement.[5]
Combination Therapy
This compound has also shown potential in combination with standard chemotherapy. In vivo studies have demonstrated that this compound can increase the sensitivity of leukemia cells to methotrexate.[3][9][10] This suggests that MERTK inhibition could be a valuable strategy to enhance the efficacy of existing cytotoxic regimens, potentially allowing for dose reductions and mitigating toxicity.[3][4]
Conclusion
This compound is a promising therapeutic agent for the treatment of MERTK-expressing leukemias. The data and protocols outlined in these application notes provide a framework for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of action of this compound in xenograft models of leukemia. The robust anti-leukemic activity observed in both cell line-derived and patient-derived xenografts, both as a monotherapy and in combination, supports the continued development of MERTK inhibitors for clinical applications.[4][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Collection - Data from this compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - Clinical Cancer Research - Figshare [aacr.figshare.com]
Application Notes and Protocols: Determination of UNC2025 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2025 is a potent and orally bioavailable small molecule inhibitor targeting MER proto-oncogene tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Aberrant signaling through these receptor tyrosine kinases is implicated in the proliferation, survival, and chemoresistance of various cancer types, particularly acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and certain solid tumors.[3][4] this compound competitively binds to the ATP-binding pocket of these kinases, inhibiting their autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including the PI3K/AKT, RAS/MEK/ERK, and STAT pathways.[3][5] This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells that are dependent on MERTK or FLT3 signaling.[3] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency in different cancer cell lines.
Data Presentation
The following table summarizes the IC50 values of this compound in a panel of cancer cell lines, demonstrating its activity across various hematological and solid tumor types.
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 2.7 | Inhibition of Mer Phosphorylation | [2] |
| Molm-14 | Acute Myeloid Leukemia (AML) - FLT3-ITD positive | 14 | Inhibition of Flt3 Phosphorylation | [2] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Not explicitly quantified, but showed dose-dependent decrease in MERTK phosphorylation | Western Blot | [6] |
| REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Not explicitly quantified, but showed dose-dependent apoptosis | Flow Cytometry | [6] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not explicitly quantified, but showed dose-dependent apoptosis | Flow Cytometry | [6] |
| NOMO-1 | Acute Myeloid Leukemia (AML) | Not explicitly quantified, but showed dose-dependent apoptosis | Flow Cytometry | [6] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Not explicitly quantified, but showed inhibition of colony formation | Colony Formation Assay | [7] |
| H2228 | Non-Small Cell Lung Cancer (NSCLC) | Not explicitly quantified, but showed inhibition of MERTK phosphorylation | Western Blot | |
| Colo699 | Non-Small Cell Lung Cancer (NSCLC) | Not explicitly quantified, but showed inhibition of MERTK phosphorylation | Western Blot | |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | Not explicitly quantified, but showed inhibition of MERTK phosphorylation | Western Blot | |
| A172 | Glioblastoma (GBM) | Induces cell death at 50-200 nM | Flow Cytometry | |
| SF188 | Glioblastoma (GBM) | Induces cell death at 50-200 nM | Flow Cytometry | |
| U251 | Glioblastoma (GBM) | Induces cell death at 50-200 nM | Flow Cytometry |
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits MERTK and FLT3 signaling pathways.
Caption: Experimental workflow for IC50 determination.
Experimental Protocols
Cell Culture and Maintenance
-
Culture cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain exponential growth. For adherent cells, use trypsin-EDTA to detach cells. For suspension cells, dilute the culture to the appropriate density.
-
Perform cell counting using a hemocytometer or an automated cell counter to ensure accurate cell numbers for seeding.
Preparation of this compound Stock and Dilutions
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of dilutions in the appropriate cell culture medium. A typical 10-point, 3-fold serial dilution is recommended to cover a broad concentration range (e.g., 1 nM to 20 µM).
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).
Protocol 1: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
White, opaque-walled 96-well plates suitable for luminescence measurements.
-
Cancer cell lines of interest.
-
This compound compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent lines) and resume normal growth.
-
Add 100 µL of the serially diluted this compound solutions to the respective wells. For the vehicle control wells, add medium containing the same final concentration of DMSO.
-
Incubate the plate for 48 to 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
Protocol 2: IC50 Determination using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells by the reduction of MTT to formazan.
Materials:
-
Clear, flat-bottomed 96-well plates.
-
Cancer cell lines of interest.
-
This compound compound.
-
MTT solution (5 mg/mL in PBS).
-
DMSO or solubilization buffer.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Add 100 µL of the serially diluted this compound solutions to the respective wells.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and IC50 Calculation
-
Subtract the average background reading (from medium-only wells) from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells (set to 100%).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software package (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve.
-
The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability, as determined from the fitted curve.
Conclusion
These application notes provide a comprehensive guide for determining the IC50 of this compound in various cancer cell lines. The provided protocols for the CellTiter-Glo® and MTT assays are robust and widely accepted methods for assessing cell viability. The summarized IC50 data and the signaling pathway diagrams offer valuable context for understanding the mechanism of action and the potential therapeutic applications of this compound. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data for the preclinical evaluation of this promising MERTK/FLT3 inhibitor.
References
Application Notes and Protocols for Measuring UNC2025 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the efficacy of UNC2025, a potent and orally bioavailable dual inhibitor of MER and FLT3 tyrosine kinases. The following sections detail the mechanism of action of this compound, protocols for key in vitro and in vivo assays, and data presentation guidelines to facilitate robust and reproducible efficacy studies.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency against MER and FMS-like tyrosine kinase 3 (FLT3), with IC50 values in the low nanomolar range.[1][2][3] It also exhibits inhibitory activity against other kinases such as AXL, TRKA, TRKC, and KIT at slightly higher concentrations.[1][3] The primary mechanism of action of this compound is the inhibition of autophosphorylation of MER and FLT3, which subsequently blocks downstream pro-survival signaling pathways, including the AKT, ERK, and STAT pathways.[4][5] This inhibition of critical signaling cascades leads to reduced cell proliferation, induction of apoptosis, and decreased colony formation in cancer cells that are dependent on MER or FLT3 signaling.[4][6] this compound has shown significant anti-leukemic activity in both in vitro and in vivo models, making it a promising therapeutic candidate for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[4][7][8]
Data Presentation
In Vitro Efficacy of this compound
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| MER | 0.46 - 0.74 | Cell-free | [1][2][3] |
| FLT3 | 0.35 - 0.8 | Cell-free | [1][2][3] |
| AXL | 1.65 | Cell-free | [1] |
| TRKA | 1.67 | Cell-free | [1] |
| TRKC | 4.38 | Cell-free | [1] |
| KIT | 8.18 | Cell-free | [1] |
| Cell Line | Cancer Type | IC50 (nM) for Phosphorylation Inhibition | Reference |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 2.7 (p-MER) | [2] |
| Molm-14 | Acute Myeloid Leukemia (AML) | 14 (p-FLT3) | [3] |
In Vivo Efficacy of this compound in Leukemia Xenograft Models
| Model | Treatment | Key Findings | Reference |
| 697 B-ALL Xenograft | 50 or 75 mg/kg this compound, oral administration | Dose-dependent reduction in tumor burden and increased median survival. | [3] |
| Patient-Derived AML Xenograft | This compound treatment | Induced disease regression. | [4] |
| 697 ALL Xenograft with Methotrexate | 75 mg/kg this compound and/or 1 mg/kg methotrexate | Combination therapy significantly increased median survival compared to single agents. | [4] |
Signaling Pathway and Experimental Workflows
This compound inhibits MER and FLT3 signaling pathways.
Experimental workflow for Western Blotting.
Logical workflow for assessing this compound efficacy.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MER, FLT3, and other kinases of interest.
Materials:
-
Recombinant human MER and FLT3 kinase domains
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add this compound dilutions, recombinant kinase, and substrate peptide.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Phospho-MER and Phospho-FLT3
Objective: To assess the ability of this compound to inhibit the phosphorylation of MER and FLT3 in cultured cells.
Materials:
-
MERTK- and/or FLT3-expressing cell lines (e.g., 697 for MER, Molm-14 for FLT3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-MER, anti-total-MER, anti-phospho-FLT3, anti-total-FLT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in multi-well plates and allow them to adhere (if applicable).
-
Treat cells with various concentrations of this compound or DMSO vehicle control for 1-4 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay (CellTiter-Glo®)
Objective: To measure the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Protocol:
-
Seed cells into an opaque-walled 96-well plate at a predetermined optimal density.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with a range of this compound concentrations or DMSO vehicle control.
-
Incubate for 48-72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[9][10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V Staining)
Objective: To determine if the this compound-induced decrease in cell viability is due to apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as in the cell viability assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[12][13]
-
Incubate the cells in the dark at room temperature for 15 minutes.[12][14]
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Soft agar or methylcellulose-based medium
-
6-well plates
-
Crystal violet staining solution
Protocol:
-
Prepare a base layer of 0.6% agar in complete medium in 6-well plates.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Harvest the cells and resuspend them in 0.3% soft agar in complete medium containing the respective this compound concentration.
-
Plate the cell suspension on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.
-
Stain the colonies with crystal violet and count them.
-
Calculate the plating efficiency and survival fraction for each treatment condition.
In Vivo Leukemia Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a murine model of leukemia.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID gamma (NSG))
-
Leukemia cell line (e.g., 697 or Molm-14) or patient-derived leukemia cells
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement (if applicable)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Protocol:
-
Inject leukemia cells intravenously or subcutaneously into immunocompromised mice.[15]
-
Monitor the mice for signs of disease progression (e.g., weight loss, hind-limb paralysis) and engraftment of leukemia cells (e.g., by peripheral blood analysis or bioluminescence imaging).
-
Once the disease is established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50-75 mg/kg) or vehicle control daily by oral gavage.
-
Monitor tumor growth (for subcutaneous models) by caliper measurements or bioluminescence imaging.
-
Monitor overall health and body weight of the mice regularly.
-
At the end of the study (or when humane endpoints are reached), euthanize the mice and collect tumors and/or tissues for pharmacodynamic analysis (e.g., Western blotting for p-MER/p-FLT3).
-
Perform survival analysis to determine if this compound treatment prolongs the lifespan of the mice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule MERTK inhibitor this compound decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 10. promega.com [promega.com]
- 11. scribd.com [scribd.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. bosterbio.com [bosterbio.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: UNC2025 in Combination with Methotrexate
Introduction UNC2025 is a potent and orally bioavailable small-molecule inhibitor of MERTK (Mer Tyrosine Kinase) and Flt3 (FMS-like tyrosine kinase 3).[1][2][3] MERTK is aberrantly expressed in a significant percentage of acute lymphoblastic leukemias (ALL) and acute myeloid leukemias (AML), where it promotes tumor cell proliferation and survival.[4][5][6] Preclinical studies have demonstrated that this compound has therapeutic efficacy as a monotherapy and exhibits synergistic effects when combined with the conventional chemotherapeutic agent, methotrexate.[1][4] This combination has shown the potential to enhance anti-leukemic activity, possibly allowing for chemotherapy dose reduction and mitigating toxicity.[4][5]
Mechanism of Action The synergistic effect of combining this compound and methotrexate stems from their distinct and complementary mechanisms of action.
-
This compound : As a MERTK inhibitor, this compound blocks critical pro-survival signaling pathways within leukemia cells.[1][4] MERTK activation normally leads to the phosphorylation of downstream effectors such as AKT, ERK1/2, and STAT6, which collectively promote cell proliferation and inhibit apoptosis.[4] By inhibiting MERTK, this compound abrogates these survival signals, inducing apoptosis and reducing the proliferative and colony-forming potential of MERTK-expressing cancer cells.[5][7]
-
Methotrexate (MTX) : Methotrexate is an antimetabolite that functions by inhibiting dihydrofolate reductase (DHFR).[8] This enzyme is crucial for the synthesis of nucleotides required for DNA synthesis, repair, and cellular replication.[8] By blocking this process, methotrexate preferentially targets and kills rapidly dividing cells, including cancerous ones.[8][9]
The combination therapy is effective because this compound weakens the cancer cells' survival and defense mechanisms, rendering them more susceptible to the cytotoxic effects of methotrexate.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical in vivo studies evaluating the combination of this compound and methotrexate in leukemia models.
Table 1: In Vivo Efficacy of this compound and Methotrexate Combination in a B-ALL Xenograft Model
| Treatment Group | Dosage & Administration | Median Survival (Days) | Effect on Disease Burden |
|---|---|---|---|
| Vehicle | Saline (oral, daily) + DMSO (IP, 2x/week) | 34 | Progressive disease |
| Methotrexate | 1 mg/kg (IP, 2x/week) | 61.5 | Decreased disease burden vs. vehicle |
| This compound | 75 mg/kg (Oral gavage, daily) | 72 | Decreased disease burden vs. vehicle |
| Combination | 75 mg/kg this compound + 1 mg/kg Methotrexate | 103.5 | Significantly greater decrease than single agents |
Data sourced from a study using an orthotopic 697 B-ALL xenograft model in NSG mice.[4]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line | IC₅₀ Value |
|---|---|---|---|
| MERTK | Cell-based phosphorylation | 697 B-ALL | 2.7 nM |
| Flt3 | Cell-based phosphorylation | Molm-14 (Flt3-ITD positive) | 14 nM |
| MERTK | Enzymatic | N/A | Kᵢ = 0.16 nM |
| Flt3 | Enzymatic | N/A | Kᵢ = 0.59 nM |
Data sourced from in vitro assays characterizing this compound's potency.[1][3]
Experimental Protocols
Protocol 1: In Vivo Orthotopic Xenograft Model for Efficacy Evaluation This protocol outlines the methodology for assessing the in vivo efficacy of this compound combined with methotrexate in a leukemia xenograft model.[4]
-
Animal Model : Utilize immunodeficient mice (e.g., NSG mice) to allow for the engraftment of human leukemia cells.
-
Cell Preparation and Inoculation :
-
Treatment Group Randomization :
-
Drug Preparation and Administration :
-
This compound : Prepare a formulation suitable for oral gavage (e.g., in saline). Administer 75 mg/kg once daily.[4][10]
-
Methotrexate : Prepare a formulation for intraperitoneal (IP) injection (e.g., in DMSO). Administer 1 mg/kg on two consecutive days each week.[4]
-
Vehicle : Administer equivalent volumes of saline and DMSO to the control group following the same schedule.
-
-
Monitoring and Endpoints :
-
Monitor tumor burden weekly using bioluminescence imaging.[4]
-
Monitor animal health, including weight, daily. Euthanize mice upon signs of advanced leukemia (e.g., >20% weight loss, hind-limb paralysis).[10]
-
Record the date of euthanasia for survival analysis. The primary endpoints are disease burden over time and overall survival.
-
Protocol 2: Immunoblot Analysis for MERTK Pathway Inhibition This protocol is for verifying the mechanism of action of this compound by assessing the phosphorylation status of MERTK and its downstream targets.[4][10]
-
Cell Culture and Treatment :
-
Plate MERTK-expressing leukemia cells (e.g., 697 B-ALL, Kasumi-1 AML) and culture overnight.
-
Treat cells with varying concentrations of this compound (e.g., 25-300 nM) or vehicle (DMSO) for 1 hour.[4]
-
-
Cell Lysis :
-
Wash cells with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Clarify lysates by centrifugation to remove cellular debris.
-
-
Immunoprecipitation (for p-MERTK) :
-
Incubate cell lysates with an anti-MERTK antibody overnight at 4°C.
-
Add protein A/G beads to pull down the MERTK protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
SDS-PAGE and Western Blotting :
-
Elute proteins from the beads and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Probe the membrane with primary antibodies against p-MERTK, total MERTK, p-AKT, total AKT, p-ERK1/2, and total ERK1/2.[4]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection :
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity to determine the relative levels of phosphorylated proteins compared to total protein.
-
Visualizations
Visual diagrams of the key pathways and experimental designs provide a clear conceptual framework.
Caption: Combined mechanism of this compound and Methotrexate.
Caption: Experimental workflow for the in vivo combination study.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]
- 9. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for UNC2025 Treatment in Patient-Derived Xenograft (PDX) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC2025 is a potent and orally bioavailable dual inhibitor of MER tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] MERTK is aberrantly expressed in a significant percentage of acute lymphoblastic leukemias (ALL) and acute myeloid leukemias (AML), making it a promising therapeutic target.[1][5][6] this compound has demonstrated significant anti-leukemic activity in preclinical studies, including patient-derived xenograft (PDX) models, where it has been shown to reduce tumor burden and prolong survival.[1][5][6] These application notes provide a comprehensive overview of the use of this compound in PDX models, including its mechanism of action, protocols for in vivo studies, and key efficacy data.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of both MERTK and FLT3.[2] Inhibition of these receptor tyrosine kinases blocks downstream pro-survival signaling pathways, leading to apoptosis and reduced proliferation of cancer cells.[1][5]
Signaling Pathway
The binding of this compound to MERTK and FLT3 prevents their phosphorylation and subsequent activation. This, in turn, inhibits the activation of downstream signaling cascades, including the STAT6, AKT, and ERK1/2 pathways, which are crucial for leukemic cell survival and proliferation.[1][7][8]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound in various preclinical models.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| MERTK | Enzymatic | 0.74 nM | [2] |
| FLT3 | Enzymatic | 0.8 nM | [2] |
| Axl | Enzymatic | 122 nM | [2] |
| 697 B-ALL Cells | Mer Phosphorylation | 2.7 nM | [4][9] |
| Molm-14 AML Cells | Flt3 Phosphorylation | 14 nM | [9] |
Table 2: In Vivo Efficacy of this compound in PDX Models
| PDX Model | Treatment | Key Findings | Reference |
| MERTK-expressing AML | 75 mg/kg this compound daily | Induced disease regression in bone marrow, spleen, and peripheral blood. | [1] |
| MERTK-expressing AML | Short-term this compound | Significant decrease in peripheral disease burden (9.3% vs 35.6% for vehicle). | [5] |
| MERTK-expressing AML | Short-term this compound | Dramatically decreased fraction of splenic blasts (28.5% vs 75.7%) and spleen mass (170 mg vs 834 mg). | [5] |
| FLT3-ITD mutant, MERTK-expressing AML | This compound | Stable disease regression (0.24% peripheral blasts post-treatment vs 11.4% pre-treatment). | [5] |
| FLT3-ITD mutant, MERTK-expressing AML | This compound | Prolonged median survival from 16 days to >107 days post-treatment. | [5] |
| Orthotopic B-ALL | 50 or 75 mg/kg this compound | Dose-dependent increase in median survival (from 26 days to 34 and 70 days, respectively). | [2] |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models for Acute Leukemia
This protocol outlines the general steps for establishing an AML PDX model.[10][11][12][13][14]
Materials:
-
Patient-derived acute leukemia cells (bone marrow aspirate or peripheral blood)
-
Immunodeficient mice (e.g., NSG or NSGS)
-
Sterile phosphate-buffered saline (PBS)
-
Ficoll-Paque for mononuclear cell isolation
-
Syringes and needles (27-30 gauge)
-
Anesthetic agent
-
Flow cytometer and antibodies (e.g., human CD45)
Procedure:
-
Patient Sample Processing: Isolate mononuclear cells from fresh patient bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation.
-
Cell Viability and Counting: Assess cell viability using trypan blue exclusion and count the cells.
-
Injection: Resuspend the desired number of viable cells (typically 1-10 x 10^6 cells) in sterile PBS. Anesthetize the immunodeficient mouse and inject the cell suspension intravenously via the tail vein.
-
Engraftment Monitoring: Monitor the mice for signs of disease development (e.g., weight loss, lethargy). Periodically collect peripheral blood via tail vein bleed to monitor for the presence of human leukemic cells (hCD45+) by flow cytometry. Engraftment is confirmed when the percentage of hCD45+ cells reaches a predetermined threshold (e.g., >1%).
This compound Treatment in Established PDX Models
This protocol describes the administration of this compound to PDX models with established disease.
Materials:
-
PDX mice with confirmed leukemia engraftment
-
This compound
-
Vehicle control (e.g., saline)
-
Oral gavage needles
-
Calipers for spleen measurement (if applicable)
Procedure:
-
Treatment Group Allocation: Once leukemia is established, randomize the mice into treatment and control groups.
-
Drug Preparation: Prepare this compound solution in the appropriate vehicle at the desired concentration.
-
Drug Administration: Administer this compound or vehicle control to the respective groups via oral gavage. A typical dosing regimen is 50-75 mg/kg once daily.[1][2]
-
Monitoring: Monitor the mice daily for any signs of toxicity. Measure tumor burden regularly by quantifying the percentage of hCD45+ cells in the peripheral blood.
-
Endpoint Analysis: At the end of the study (or when mice show signs of terminal illness), euthanize the animals and harvest tissues (bone marrow, spleen, peripheral blood) for further analysis.
-
Data Analysis: Analyze the percentage of leukemic blasts in different tissues by flow cytometry. For survival studies, monitor the mice until the pre-defined endpoint and plot Kaplan-Meier survival curves.
Conclusion
This compound has demonstrated compelling preclinical efficacy in patient-derived xenograft models of acute leukemia. Its ability to potently inhibit MERTK and FLT3, leading to the suppression of key pro-survival signaling pathways, translates to significant reductions in tumor burden and prolonged survival in vivo. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound in hematological malignancies. These models are crucial for further preclinical validation and for guiding the clinical development of MERTK/FLT3 inhibitors.
References
- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models [frontiersin.org]
- 13. Video: Establishment and Characterization of Patient-Derived Xenograft Models of Anaplastic Thyroid Carcinoma and Head and Neck Squamous Cell Carcinoma [jove.com]
- 14. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC2025 Sensitivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2025 is a potent and orally bioavailable small-molecule dual inhibitor of MER and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] Both MER and FLT3 are receptor tyrosine kinases that, when aberrantly activated, can drive the proliferation and survival of malignant cells, particularly in acute leukemias.[3][5] this compound competitively binds to the ATP-binding pocket of these kinases, inhibiting their phosphorylation and subsequent activation of downstream pro-survival signaling pathways.[2][4] This targeted inhibition leads to apoptosis and a reduction in tumor cell proliferation.[1][6] These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound, both as a single agent and in combination with other therapies.
Mechanism of Action: MER and FLT3 Signaling
MER and FLT3 are key players in cell signaling pathways that regulate cell survival, proliferation, and differentiation. Their dysregulation is implicated in various cancers. This compound's dual inhibitory action blocks these critical pathways.
Data Presentation
Quantitative data from sensitivity and synergy screens should be summarized for clear comparison.
Table 1: Single-Agent this compound Sensitivity (IC50 Values)
| Cell Line | Cancer Type | MER Status | FLT3 Status | This compound IC50 (nM) |
| 697 | B-ALL | Expressed | WT | 2.7 |
| Kasumi-1 | AML | Expressed | WT | Data not available |
| Molm-14 | AML | Expressed | ITD | 14 |
| User-defined 1 | ||||
| User-defined 2 |
IC50 values represent the concentration of this compound required to inhibit cell viability by 50%. Data for 697 and Molm-14 cells are from published studies.[3][5]
Table 2: Apoptosis Induction by this compound
| Cell Line | This compound Conc. (nM) | Treatment Time (hr) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| 697 | 100 | 48 | User-defined | User-defined |
| Molm-14 | 100 | 48 | User-defined | User-defined |
| User-defined 1 | ||||
| User-defined 2 |
Table 3: Synergy Analysis of this compound with a Combination Agent
| Cell Line | Combination Agent | This compound IC50 (nM) | Agent IC50 (µM) | Combination Index (CI) at ED50 | Interpretation |
| 697 | Methotrexate | User-defined | User-defined | User-defined | User-defined |
| User-defined 1 | |||||
| User-defined 2 |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed protocols for key assays in this compound sensitivity screening.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle-only (DMSO) control wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate in 100 µL of culture medium.
-
Treat cells with this compound at the desired concentrations (e.g., 1x and 5x IC50) and a vehicle control.
-
Incubate for the desired time (e.g., 24, 48 hours) at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the Caspase-Glo® assay.
-
Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable)
-
Annexin V+ / PI- (early apoptotic)
-
Annexin V+ / PI+ (late apoptotic/necrotic)
-
Annexin V- / PI+ (necrotic)
-
Protocol 4: Colony Formation Assay (Soft Agar)
This assay assesses the ability of single cells to undergo anchorage-independent growth, a hallmark of cancer.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Agar
-
6-well plates
Procedure:
-
Bottom Agar Layer: Prepare a 0.6% agar solution in complete culture medium. Add 1.5 mL to each well of a 6-well plate and allow it to solidify.
-
Top Agar Layer: Prepare a single-cell suspension of the cells in complete culture medium. Mix the cell suspension with a 0.3% agar solution (kept at 40°C) containing the desired concentration of this compound or vehicle.
-
Plate 1.5 mL of the cell/agar mixture on top of the solidified bottom layer.
-
Allow the top layer to solidify at room temperature.
-
Add 1 mL of complete culture medium containing the appropriate concentration of this compound or vehicle to each well.
-
Incubate at 37°C and 5% CO2 for 2-3 weeks, feeding the cells with fresh medium containing the drug every 3-4 days.
-
Stain the colonies with crystal violet and count them using a microscope.
Data Analysis:
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.
Protocol 5: Western Blot for Phosphorylated Proteins
This protocol is for detecting the phosphorylation status of MER, FLT3, and their downstream targets.
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., p-MER, MER, p-FLT3, FLT3, p-AKT, AKT, p-ERK1/2, ERK1/2, p-STAT6, STAT6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells and allow them to adhere or grow to a suitable density.
-
Treat the cells with this compound at various concentrations for a short duration (e.g., 1-4 hours).
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Data Analysis:
-
Qualitatively assess the decrease in the phosphorylated form of the target proteins with increasing concentrations of this compound. Densitometry can be used for semi-quantitative analysis.
Protocol 6: Synergy Analysis
This involves treating cells with this compound and another agent in combination to determine if their combined effect is synergistic, additive, or antagonistic.
Procedure:
-
Determine the IC50 value for each drug individually using the CellTiter-Glo® assay.
-
Design a combination matrix with varying concentrations of this compound and the other agent, often at a constant ratio based on their IC50 values.
-
Perform the CellTiter-Glo® assay with the drug combinations.
-
Calculate the Combination Index (CI) using software such as CompuSyn.
Data Analysis:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
- 6. millerlaboratory.org [millerlaboratory.org]
Troubleshooting & Optimization
UNC2025 solubility and formulation for in vivo studies
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility and formulation of UNC2025 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive, and orally bioavailable dual inhibitor of MERTK (Mer Tyrosine Kinase) and FLT3 (Fms-Like Tyrosine Kinase 3).[1][2] It displays high selectivity for MERTK and FLT3 with IC₅₀ values in the sub-nanomolar range (0.74 nM and 0.8 nM, respectively).[1][3] Its activity against other TAM family kinases, Axl and Tyro3, is significantly lower.[4] Inhibition of MERTK and FLT3 by this compound leads to a dose-dependent decrease in the phosphorylation of downstream signaling proteins such as STAT6, AKT, and ERK1/2.[1]
Q2: What are the general solubility characteristics of this compound?
This compound is soluble in organic solvents like DMSO and DMF.[5] Its solubility in aqueous media is limited, although the hydrochloride salt form shows significantly improved solubility in water and saline.[3][6] For challenging dissolution, warming at 37°C or using an ultrasonic bath can be beneficial.[4]
Q3: Which formulations are recommended for in vivo oral administration?
Several vehicles have been successfully used for the oral delivery of this compound in animal studies. Common formulations involve a combination of DMSO with co-solvents like PEG300, Tween-80, or corn oil to achieve a clear and stable solution.[1] A dose of 3 mg/kg administered orally has been shown to inhibit MERTK phosphorylation in bone marrow leukemia cells.[6][5]
Q4: Can this compound be administered via intravenous (IV) injection?
Yes, formulations for intravenous administration have also been developed. These typically involve solvents such as N-methyl pyrrolidone (NMP) or DMSO combined with PEG-400 or Solutol in normal saline.[7] The highly soluble hydrochloride salt of this compound can also be formulated directly in normal saline.[6][7]
Data & Protocols
Solubility Data
The solubility of this compound can vary based on the specific batch, purity, and experimental conditions. The data below is compiled from multiple sources.
| Solvent/Vehicle | Reported Solubility | Source |
| DMSO | ≥23.85 mg/mL to 100 mg/mL | [8][4][5] |
| Ethanol | Insoluble to 60 mg/mL | [8][4][5] |
| Water | Insoluble (as free base); ≥6.09 mg/mL (with sonication) | [8][4] |
| Water (HCl salt) | 55 mg/mL (with sonication) | [3] |
| DMF | 30 mg/mL | [5] |
| Ethanol:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [5] |
Note: Discrepancies in reported solubility, particularly in ethanol, may arise from differences in experimental methodology and the physical form of the compound (e.g., free base vs. salt).
Recommended In Vivo Formulations
The following formulations have been documented for successful in vivo administration of this compound.
| Administration Route | Vehicle Composition | Achieved Concentration | Source |
| Oral | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| Oral | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1] |
| Oral | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
| Intravenous (IV) | 7.5% v/v NMP, 40% v/v PEG-400 in Normal Saline | Not Specified | [7] |
| Intravenous (IV) | 5% DMSO, 5% Solutol in Normal Saline | Not Specified | [7] |
Troubleshooting & Experimental Protocols
Experimental Protocol: Preparation of Oral Formulation (PEG300/Tween-80 Vehicle)
This protocol describes the step-by-step preparation of a common oral formulation for this compound.
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add Co-Solvents: In a sterile tube, add the required volume of PEG300.
-
Combine and Mix: Add the this compound DMSO stock solution to the PEG300. Vortex or mix thoroughly until the solution is completely clear.
-
Add Surfactant: Add Tween-80 to the mixture and mix again until a clear solution is achieved.
-
Final Dilution: Add saline to reach the final desired volume and concentration. Mix thoroughly.
-
Final Check: Ensure the final formulation is a clear solution. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[1] The solution should be used immediately for optimal results.[8]
Mechanism of Action Visualization
This compound Signaling Pathway Inhibition
This compound exerts its effect by inhibiting the receptor tyrosine kinases MERTK and FLT3. This action blocks the phosphorylation of the receptors and subsequently inhibits downstream pro-survival signaling pathways, including STAT6, AKT, and ERK1/2.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
UNC2025 Technical Support Center: Overcoming Experimental Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC2025, a potent dual inhibitor of MERTK and FLT3.[1][2] This guide is designed to help you navigate common experimental challenges and overcome resistance to this compound treatment in your cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of the MERTK and FLT3 receptor tyrosine kinases.[2][3] By binding to the ATP-binding pocket of these kinases, it blocks their phosphorylation and activation, thereby inhibiting downstream pro-survival signaling pathways, including PI3K/AKT, RAS/MAPK, and JAK/STAT.[4][5][6]
Q2: What are the typical effective concentrations of this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell line and the specific MERTK/FLT3 dependency. IC50 values for inhibition of MERTK and FLT3 phosphorylation are in the low nanomolar range (MERTK IC50 ≈ 2.7 nM, FLT3 IC50 ≈ 14 nM in respective cell lines).[2] For cell viability and colony formation assays, effective concentrations typically range from 25 nM to 300 nM.[4][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: How can I confirm that this compound is inhibiting its target in my cells?
A3: The most direct way to confirm target engagement is to perform a Western blot to assess the phosphorylation status of MERTK and/or FLT3. A significant decrease in phosphorylated MERTK (p-MERTK) or p-FLT3 levels upon this compound treatment indicates successful target inhibition. You can also assess the phosphorylation of key downstream signaling proteins like AKT, ERK1/2, and STAT6.[4][6]
Q4: Are there known off-target effects of this compound?
A4: While this compound is highly selective for MERTK and FLT3, it can inhibit other kinases at higher concentrations.[7] A kinome scan revealed that at 100 nM, a concentration well above the IC50 for MERTK, 66 other kinases were inhibited by more than 50%.[8] To minimize off-target effects, it is crucial to use the lowest effective concentration determined by your dose-response studies and include appropriate controls.
Troubleshooting Guide
Below are common issues encountered during this compound experiments and step-by-step guidance to troubleshoot them.
Issue 1: Reduced or No Efficacy of this compound
You observe that this compound is not producing the expected anti-proliferative or pro-apoptotic effects in your cancer cell model, even at concentrations that have been reported to be effective.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of this compound efficacy.
Potential Causes and Solutions:
| Potential Cause | Suggested Action |
| Compound Degradation or Inaccurate Concentration | 1. Confirm the proper storage of your this compound stock solution (-20°C or -80°C).[2] 2. Prepare fresh dilutions for each experiment. 3. Verify the concentration of your stock solution using a spectrophotometer if possible. |
| Low or Absent Target Expression | 1. Confirm MERTK and/or FLT3 protein expression in your cell line using Western blot or flow cytometry. 2. If expression is low, consider using a different cell model with known high expression of MERTK or FLT3. |
| Acquired Resistance | 1. On-target mutations: Sequence the kinase domains of MERTK and FLT3 to identify potential resistance mutations (e.g., FLT3 gatekeeper mutation F691L).[9][10] 2. Bypass signaling: If target phosphorylation is inhibited but downstream signaling (e.g., p-AKT, p-ERK) persists, investigate the activation of compensatory pathways. |
Issue 2: Persistent Downstream Signaling Despite MERTK/FLT3 Inhibition
You have confirmed that this compound is inhibiting p-MERTK and/or p-FLT3, but you still observe robust phosphorylation of downstream effectors like AKT or ERK.
Signaling Pathway Analysis:
Caption: Compensatory signaling pathways in this compound resistance.
Troubleshooting Strategies:
| Compensatory Pathway | Experimental Approach to Confirm | Potential Combination Therapy |
| Upregulation of other TAM family members (e.g., AXL) | 1. Perform Western blot to check for increased AXL expression and phosphorylation upon this compound treatment.[11] 2. Use an AXL inhibitor (e.g., R428) in combination with this compound to see if efficacy is restored.[11] | AXL Inhibitor (e.g., Bemcentinib) |
| Activation of other Receptor Tyrosine Kinases (RTKs) | 1. Use a phospho-RTK array to screen for the activation of other RTKs. 2. If a specific RTK is identified (e.g., EGFR), confirm with Western blot for its phosphorylated form.[12] | Corresponding RTK inhibitor (e.g., Osimertinib for EGFR)[12] |
| Activation of downstream signaling nodes | 1. Perform Western blot for phosphorylated forms of key downstream kinases (e.g., p-MEK, p-STAT3).[10] 2. Use specific inhibitors for these pathways (e.g., MEK inhibitor, STAT3 inhibitor) to assess their role in resistance. | MEK inhibitor, STAT3 inhibitor |
Experimental Protocols
Protocol 1: Western Blot for Phospho-MERTK and Downstream Signaling
This protocol is adapted from studies investigating this compound's effects on MERTK signaling.[4][6]
-
Cell Treatment: Plate cells at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MERTK, total MERTK, p-AKT, total AKT, p-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing cell viability after this compound treatment.[13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Quantitative Data Summary
| Parameter | This compound Value | Reference Cell Line/System | Citation |
| MERTK IC50 (in vitro) | 0.46 nM | Cell-free assay | [7] |
| FLT3 IC50 (in vitro) | 0.35 nM | Cell-free assay | [7] |
| MERTK Phosphorylation IC50 (cellular) | 2.7 nM | 697 B-ALL cells | [2] |
| FLT3 Phosphorylation IC50 (cellular) | 14 nM | Molm-14 AML cells | [2] |
| Colony Formation Inhibition | >90% inhibition at 300 nM | MERTK-expressing AML patient sample | [4][6] |
Combination Strategies to Overcome Resistance
In cases of established resistance, combining this compound with other therapeutic agents can be an effective strategy.
Logical Workflow for Combination Therapy:
Caption: Workflow for developing a combination therapy strategy.
Examples of Combination Therapies:
-
This compound + Methotrexate: In leukemia models, the combination of this compound and methotrexate showed enhanced therapeutic efficacy compared to either agent alone.[4][15]
-
This compound + AXL inhibitor: For resistance mediated by AXL upregulation, co-inhibition of MERTK and AXL has shown synergistic effects.[11]
-
This compound + EGFR inhibitor: In EGFR-mutant non-small cell lung cancer with acquired resistance to EGFR inhibitors, MERTK activation can be a bypass mechanism, and dual inhibition may be beneficial.[12]
References
- 1. This compound, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule MERTK inhibitor this compound decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - MERTK activation drives osimertinib resistance in EGFR-mutant non–small cell lung cancer [jci.org]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UNC2025 Dosage for Leukemia Models
Welcome to the technical support center for the use of UNC2025 in leukemia models. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in leukemia?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of MERTK (Mer Tyrosine Kinase) and FLT3 (FMS-like Tyrosine Kinase 3).[1][2][3] MERTK is ectopically expressed in a significant percentage of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) cases.[1][4][5] By inhibiting MERTK, this compound disrupts pro-survival signaling pathways, leading to apoptosis, reduced proliferation, and decreased colony formation in MERTK-expressing leukemia cells.[1][4][5] Its dual activity against FLT3 makes it particularly relevant for AML subtypes with FLT3 mutations.[6][7]
Q2: In which leukemia subtypes is this compound expected to be most effective?
A2: Preclinical studies have shown that this compound is effective in various MERTK-expressing ALL and AML cell lines and patient samples.[1][4][5] Sensitivity to this compound is most prevalent in AML, T-cell ALL (T-ALL), and minimally differentiated (M0) AML subsets.[1][4][5] Notably, approximately 30% of primary leukemia patient samples have shown sensitivity to this compound.[1][4][5]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: For in vitro studies, the effective concentration of this compound can vary between different leukemia cell lines. Based on published data, concentrations ranging from 100 nM to 200 nM have been shown to inhibit pro-survival signaling, induce apoptosis, and reduce colony-forming potential in sensitive leukemia cell lines.[3] The IC50 for MERTK phosphorylation inhibition in 697 B-ALL cells is approximately 2.7 nM, while the IC50 for FLT3 phosphorylation inhibition in Molm-14 AML cells is around 14 nM.[6][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q4: What is a typical dosage and administration route for in vivo mouse models?
A4: For in vivo xenograft models, this compound is orally bioavailable and has been shown to be effective when administered by oral gavage.[2][6][7] Doses of 50 mg/kg or 75 mg/kg administered once daily have demonstrated significant therapeutic effects, including dose-dependent decreases in tumor burden and increased median survival in both ALL and AML xenograft models.[1][8] In some studies, a twice-daily dosing regimen of 30 mg/kg has also been used.[9]
Troubleshooting Guides
Problem 1: Low or no efficacy of this compound in my in vitro leukemia model.
-
Possible Cause 1: Low MERTK expression.
-
Troubleshooting Step: Verify the MERTK expression level in your leukemia cell line or patient sample by immunoblotting or flow cytometry. This compound's efficacy is dependent on MERTK expression.[1]
-
-
Possible Cause 2: Insufficient drug concentration or incubation time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific model.
-
-
Possible Cause 3: Cell line resistance.
-
Troubleshooting Step: Some leukemia subtypes, such as myeloproliferative neoplasms and acute promyelocytic leukemias, have shown relative resistance to this compound.[1] Consider using a different model or exploring combination therapies.
-
Problem 2: High toxicity or adverse effects observed in my in vivo model.
-
Possible Cause 1: Dosage is too high.
-
Troubleshooting Step: While this compound has been shown to have minimal and manageable toxicities in mice, it's crucial to optimize the dose.[1] If toxicity is observed, consider reducing the dosage or the frequency of administration. Monitor the animals' body weight and general health daily.
-
-
Possible Cause 2: Formulation issues.
Problem 3: this compound monotherapy shows initial efficacy but the disease progresses.
-
Possible Cause: Development of resistance.
-
Troubleshooting Step: Continuous treatment with a single agent can lead to the development of resistance. Consider combination therapy. This compound has been shown to increase sensitivity to methotrexate in vivo, suggesting that combining it with cytotoxic chemotherapy could be more effective or allow for dose reduction of the chemotherapeutic agent.[1][4]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | Parameter | Value | Reference |
| 697 | B-ALL | IC50 (MERTK Phosphorylation) | 2.7 nM | [2][6][7] |
| Kasumi-1 | AML | MERTK Phosphorylation Inhibition | Dose-dependent | [1] |
| Molm-14 | AML | IC50 (FLT3 Phosphorylation) | 14 nM | [6][7] |
| Various ALL & AML | ALL & AML | Apoptosis Induction (100-200 nM) | 40-90% | [3] |
| Various ALL & AML | ALL & AML | Colony Formation Reduction (100-200 nM) | 80-100% | [3] |
Table 2: In Vivo Efficacy of this compound in Leukemia Xenograft Models
| Model | Leukemia Type | Dosage and Administration | Key Findings | Reference |
| 697 Xenograft | B-ALL | 50 or 75 mg/kg, once daily, p.o. | Dose-dependent decrease in tumor burden, >2-fold increase in median survival. | [1][8] |
| NOMO-1 Xenograft | AML | 75 mg/kg, once daily, p.o. | Increased median survival from 15.5 to 37 days post-treatment. | [1] |
| Patient-Derived Xenograft | AML | 75 mg/kg, once daily, p.o. | Induced disease regression. | [1][4] |
| 697 Xenograft | B-ALL | 3 mg/kg, single dose, p.o. | >90% decrease in MERTK phosphorylation in bone marrow leukemia cells. | [6][7] |
Experimental Protocols
Immunoblot Analysis for MERTK Signaling
-
Cell Treatment: Culture leukemia cells (e.g., 3x10^6 cells/mL) with the desired concentration of this compound or DMSO (vehicle) for 1 hour.[1]
-
Cell Lysis: Prepare cell lysates using an appropriate lysis buffer.
-
MERTK Immunoprecipitation (for phosphorylated MERTK): To detect phosphorylated MERTK, treat cells with a phosphatase inhibitor like pervanadate before lysis and then immunoprecipitate MERTK from the cell lysates.[1]
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total MERTK, phosphorylated MERTK, and downstream signaling proteins like STAT6, AKT, and ERK1/2.[1] Visualize with appropriate secondary antibodies and a detection reagent.
In Vivo Xenograft Model Protocol
-
Cell Inoculation: Inoculate immunodeficient mice (e.g., NSG or NOD/SCID/gamma) with human leukemia cells (e.g., 697 or NOMO-1) via tail vein injection.[1][6][7]
-
Treatment Initiation: Begin treatment at a specified time point post-inoculation. For a minimal residual disease model, treatment can start one day after inoculation. For an established disease model, treatment can start after the disease is detectable.[8]
-
Drug Administration: Administer this compound or vehicle (e.g., saline) once daily via oral gavage at the desired dose (e.g., 50 or 75 mg/kg).[1][8]
-
Monitoring: Monitor disease burden using methods like bioluminescence imaging (if cells are luciferase-tagged) and monitor survival.[8]
-
Pharmacodynamic Analysis: To assess target engagement, bone marrow can be harvested at a specific time point after the final dose to measure MERTK phosphorylation in leukemia cells.[6][7]
Visualizations
Caption: this compound inhibits MERTK and FLT3 signaling pathways.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting low efficacy of this compound.
References
- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo treatment with this compound [bio-protocol.org]
UNC2025 In Vivo Delivery Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo administration of UNC2025. This compound is a potent, orally bioavailable dual inhibitor of MER tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3), designed to overcome the pharmacokinetic limitations of earlier inhibitors. This guide offers troubleshooting advice and frequently asked questions to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of this compound for in vivo studies?
This compound was specifically developed to possess excellent drug metabolism and pharmacokinetic (DMPK) properties, making it highly suitable for in vivo applications.[1][2][3] Key advantages include:
-
High Oral Bioavailability: this compound exhibits 100% oral bioavailability in mice, allowing for convenient oral gavage administration.[1][2][4]
-
Favorable Pharmacokinetics: It has a low clearance rate and a half-life of 3.8 hours in mice, ensuring effective exposure to the target tissues.[1][2][4][5]
-
High Solubility: The compound is highly soluble in saline, simplifying formulation for administration.[4][6]
-
Proven Target Inhibition: Oral administration of this compound has been shown to effectively inhibit MERTK phosphorylation in vivo in bone marrow leukemia cells.[1][2][4][7]
Q2: What is the recommended route of administration for this compound in mice?
Oral gavage is the most common and recommended route of administration for this compound in mice, owing to its excellent oral bioavailability.[1][2][7]
Q3: What dosage of this compound should be used in mouse models?
The optimal dosage can vary depending on the animal model and therapeutic goal. Published studies have used a range of doses:
-
A single 3 mg/kg oral dose was sufficient to decrease Mer phosphoprotein levels by over 90% in bone marrow leukemia cells in mice.[1][2]
-
For therapeutic efficacy studies in leukemia xenograft models, daily doses of 50 mg/kg or 75 mg/kg have been shown to significantly reduce tumor burden and prolong survival.[4][5][8]
-
In glioblastoma models, a dose of 65 mg/kg by oral gavage was used for pharmacokinetic studies.[9]
Researchers should perform dose-response studies to determine the optimal dose for their specific model.
Q4: Does this compound cross the blood-brain barrier?
Yes, this compound is capable of penetrating the blood-brain barrier.[9] Pharmacokinetic studies in an orthotopic glioblastoma mouse model demonstrated significant concentrations of this compound in brain tumor tissue following oral administration.[9] The drug exposure was found to be 4-fold higher in brain tumor tissue compared to non-tumor brain tissue.[9]
Q5: What are the known targets of this compound?
This compound is a potent dual inhibitor of MERTK and FLT3.[1][3][5][7] It also shows activity against other kinases such as AXL, TRKA, and TRKC at higher concentrations.[5][7] Its high selectivity for MERTK and FLT3 makes it a valuable tool for studying the roles of these kinases in cancer and other diseases.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Suboptimal target inhibition in vivo | Insufficient dosage. | Perform a dose-titration study to find the effective dose for your specific model. A single 3 mg/kg oral dose has been shown to inhibit MERTK phosphorylation by >90% in bone marrow leukemia cells.[1][2] For continuous inhibition, a higher daily dose (e.g., 75 mg/kg) may be necessary.[4] |
| Poor absorption. | While this compound has high oral bioavailability, ensure proper oral gavage technique to avoid misdosing. For troubleshooting, consider measuring plasma concentrations of this compound post-administration. | |
| Rapid metabolism or clearance in your specific model. | Although this compound has a reported half-life of 3.8 hours in mice, this can vary.[1][4][5] Consider a more frequent dosing schedule (e.g., twice daily) if sustained high-level inhibition is required. | |
| Unexpected Toxicity | Off-target effects at high doses. | This compound is highly selective, but off-target effects can occur at high concentrations.[4][6] If toxicity is observed, reduce the dose or consider a different dosing schedule. Published studies indicate minimal and manageable toxicities in mice.[4] |
| Formulation issues. | Ensure this compound is fully dissolved in the vehicle. Its high solubility in saline should minimize this issue.[4][6] | |
| Lack of efficacy in a tumor model | Tumor model is not dependent on MERTK or FLT3 signaling. | Confirm the expression and activation of MERTK or FLT3 in your specific tumor model. Not all MERTK-expressing tumors are dependent on its function.[4] |
| Insufficient drug exposure at the tumor site. | For CNS tumors, while this compound does cross the blood-brain barrier, concentrations are lower than in plasma (~25%).[4][9] Dosages may need to be adjusted for CNS-based models. |
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Administration Route | Intravenous (IV) / Oral (PO) | [5] |
| Dose | 3 mg/kg | [5] |
| Clearance (CL) | 9.2 mL/min/kg | [1][5] |
| Half-life (t½) | 3.8 hours | [1][4][5] |
| Max Concentration (Cmax) | 1.6 µM (at 0.5 h post-oral dose) | [5] |
| Oral Bioavailability (F%) | 100% | [1][2][4][5] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Reference |
| Mer | 0.74 | [5] |
| Flt3 | 0.8 | [5] |
| Axl | 122 | [4][5] |
| Tyro3 | 301 | [1] |
Experimental Protocols
Protocol 1: In Vivo MERTK Phosphorylation Inhibition Assay
This protocol details the method used to confirm target engagement of this compound in a mouse leukemia xenograft model.[1][2]
-
Animal Model: Establish human leukemia xenografts (e.g., 697 acute leukemia cells) in NOD/SCID/gamma mice. Allow tumors to engraft for approximately 14 days.
-
Drug Administration: Administer a single 3 mg/kg dose of this compound or vehicle (saline) via oral gavage.
-
Tissue Collection: After 30 minutes (approaching Tmax), euthanize the mice and collect femurs.
-
Sample Preparation: Flush bone marrow cells from the femurs. To stabilize phosphoproteins, incubate the cells for 10 minutes with 20% FBS and a phosphatase inhibitor like pervanadate.
-
Lysis and Immunoprecipitation: Prepare cell lysates and immunoprecipitate MERTK protein.
-
Western Blot Analysis: Detect phosphorylated MERTK and total MERTK proteins using Western blot to determine the percentage of inhibition.
Protocol 2: Therapeutic Efficacy Study in an Orthotopic Leukemia Model
This protocol outlines a study to evaluate the anti-tumor effects of this compound in vivo.[4][6]
-
Animal Model: Inoculate NOD-SCID-gamma (NSG) mice with a B-ALL cell line (e.g., 697 cells) expressing a reporter like firefly luciferase.
-
Treatment Groups: Randomize mice into treatment groups: Vehicle control, this compound (e.g., 75 mg/kg), and/or combination therapy (e.g., this compound + methotrexate).
-
Drug Administration: Administer treatment daily via oral gavage.
-
Monitoring Disease Burden: Monitor tumor progression regularly (e.g., weekly) using bioluminescence imaging.
-
Endpoint Analysis: Continue treatment and monitoring until a predetermined endpoint (e.g., significant disease burden in the control group). Euthanize mice and collect tissues (bone marrow, spleen) for further analysis (e.g., flow cytometry, histology) to quantify disease burden.
-
Survival Analysis: Monitor a separate cohort of animals to determine the impact of treatment on overall survival.
Visualizations
References
- 1. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: UNC2025 in Refractory Leukemia
Welcome to the technical support center for researchers, scientists, and drug development professionals working with UNC2025 for the treatment of refractory leukemia. This resource provides troubleshooting guidance and frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in leukemia?
A1: this compound is an orally bioavailable small molecule inhibitor of MERTK (Mer Tyrosine Kinase) and FLT3 (FMS-like Tyrosine Kinase 3).[1][2][3] Its primary mechanism of action in leukemia is the inhibition of these receptor tyrosine kinases, which are often ectopically expressed and/or mutated in various types of leukemia, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[4][5][6][7] MERTK and FLT3 are involved in pro-survival signaling pathways. By inhibiting them, this compound disrupts these pathways, leading to reduced proliferation, induction of apoptosis, and decreased colony formation in MERTK-expressing leukemia cells.[4][5][7]
Q2: In which leukemia subtypes has this compound shown the most promise?
A2: Preclinical studies have shown that this compound is effective in both ALL and AML models that express MERTK.[4][5] Sensitivity to this compound has been observed most prevalently in AML, T-cell ALL (T-ALL), and minimally differentiated (M0) AML subsets.[4][5][7] It is important to note that the anti-leukemia activity is not solely dependent on FLT3 inhibition, implicating MERTK as a key therapeutic target.[4]
Q3: What is the in vitro potency of this compound against its targets?
A3: this compound is a potent inhibitor of both MERTK and FLT3. It inhibits MERTK and FLT3 with IC50 values of 0.74 nM and 0.8 nM in enzymatic assays, respectively.[2][8] In cell-based assays, this compound potently inhibits Mer phosphorylation in 697 B-ALL cells with an IC50 of 2.7 nM and Flt3 phosphorylation in Molm-14 AML cells with an IC50 of 14 nM.[3][9][10]
Q4: Can this compound be used in combination with other anti-leukemia agents?
A4: Yes, preclinical studies have demonstrated that this compound can be effectively combined with other chemotherapeutic agents. Specifically, this compound has been shown to increase sensitivity to methotrexate in vivo.[4][5][7] This suggests that combining MERTK-targeted therapy with current cytotoxic regimens could be a particularly effective strategy and may even allow for a reduction in the dosage of chemotherapy.[4][5][7]
Q5: What are the potential mechanisms of resistance to this compound?
A5: While this compound shows significant therapeutic activity, the development of resistance is a potential challenge. Possible mechanisms of resistance may include the activation of compensatory signaling pathways.[4] In the broader context of tyrosine kinase inhibitors in myeloid leukemias, resistance can also arise from point mutations in the target kinase, activation of alternative signaling cascades such as RAS/MAPK, and the influence of the bone marrow microenvironment.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound activity in cell-based assays. | 1. Low or absent MERTK/FLT3 expression in the leukemia cell line or patient sample. 2. Incorrect drug concentration. 3. Drug degradation. | 1. Confirm MERTK and FLT3 expression levels by Western blot or flow cytometry.[1] 2. Perform a dose-response curve to determine the optimal IC50 for your specific cell line.[8] 3. Ensure proper storage of this compound and use freshly prepared solutions. |
| High variability in experimental replicates. | 1. Inconsistent cell seeding density. 2. Variation in drug treatment time. 3. Technical variability in assays (e.g., pipetting errors). | 1. Ensure uniform cell seeding across all wells/flasks. 2. Standardize the duration of this compound exposure. 3. Use calibrated pipettes and follow standardized assay protocols carefully. |
| Unexpected toxicity in in vivo models. | 1. Off-target effects. 2. Vehicle-related toxicity. 3. Animal strain sensitivity. | 1. This compound is selective for MERTK and FLT3, but monitor for potential side effects like anemia and leukopenia.[4] 2. Run a vehicle-only control group to assess any effects of the delivery vehicle. 3. Consult literature for reported sensitivities of the specific mouse strain used. |
| Tumor regrowth or lack of sustained response in xenograft models. | 1. Development of drug resistance. 2. Insufficient drug exposure at the tumor site. 3. Heterogeneity of the tumor. | 1. Analyze post-treatment tumor samples for changes in MERTK/FLT3 expression or mutations, and activation of alternative signaling pathways.[11] 2. Optimize the dosing regimen (dose and frequency) based on pharmacokinetic and pharmacodynamic studies.[4][9] 3. Consider combination therapy with other agents to target different cell populations.[4][5][7] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Cell Line | IC50 |
| MER | Enzymatic | - | 0.74 nM[2][8] |
| FLT3 | Enzymatic | - | 0.8 nM[2][8] |
| MERTK Phosphorylation | Cell-based | 697 B-ALL | 2.7 nM[3][9][10] |
| FLT3 Phosphorylation | Cell-based | Molm-14 AML | 14 nM[9][10] |
Table 2: In Vivo Efficacy of this compound in Leukemia Xenograft Models
| Model | Treatment | Outcome |
| B-ALL Xenograft (Minimal Residual Disease) | 75 mg/kg this compound daily | Increased median survival from 27 to 70 days[10] |
| B-ALL Xenograft (Existent Disease) | This compound | Increased median survival from 27.5 to 45 days[10] |
| Patient-Derived AML Xenograft | 75 mg/kg this compound daily | Induced disease regression[1][4][5] |
| Patient-Derived AML Xenograft | This compound | Prolonged median survival from 16 to >107 days[10] |
Experimental Protocols
1. Western Blot for MERTK Phosphorylation
-
Cell Treatment: Culture MERTK-expressing leukemia cells (e.g., 697 B-ALL, Kasumi-1 AML) and treat with varying concentrations of this compound or vehicle (DMSO) for one hour.[1][4]
-
Phosphatase Inhibition: Add a phosphatase inhibitor (e.g., pervanadate) to the cultures for a short period (e.g., 3 minutes) to stabilize phosphorylated proteins.[1]
-
Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate MERTK from the cell lysates.[1][9]
-
Immunoblotting: Detect phosphorylated MERTK and total MERTK proteins by immunoblotting using specific antibodies.[1][9]
2. Colony Formation Assay
-
Cell Preparation: Pre-treat leukemia cell lines with this compound or vehicle for a specified duration.
-
Soft Agar Culture: Culture the pre-treated cells in soft agar overlaid with medium containing the respective concentration of this compound or vehicle.[1]
-
Incubation: Incubate for 10 to 21 days to allow for colony formation.[1]
-
Staining and Counting: Stain the colonies with a reagent like MTT and count the number of colonies.[1]
3. In Vivo Xenograft Model
-
Cell Inoculation: Inoculate immunodeficient mice (e.g., NSGS mice) with MERTK-expressing leukemia cells (e.g., 697 B-ALL or primary patient samples) via tail vein injection.[1][4]
-
Treatment Initiation: Begin once-daily oral gavage treatment with this compound (e.g., 50 or 75 mg/kg) or vehicle at a specified time point post-inoculation (e.g., day 1 for minimal residual disease model or later for established disease model).[1]
-
Monitoring: Monitor disease progression by methods such as bioluminescence imaging (for luciferase-expressing cells) or flow cytometry of peripheral blood for human CD45+ cells.[1][4] Monitor survival.
-
Tissue Analysis: At the end of the study, harvest tissues such as bone marrow, spleen, and peripheral blood to assess leukemic burden.[1][4]
Visualizations
Caption: this compound inhibits MERTK/FLT3 signaling pathways.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Scholarly Article or Book Chapter | this compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models | ID: cj82kd175 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Collection - Data from this compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Myeloid Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
off-target effects of UNC2025 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of UNC2025, particularly when used at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, orally bioavailable small-molecule inhibitor.[1][2][3] It is a dual inhibitor of MER tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] It acts as an ATP-competitive inhibitor for these kinases.[2] Due to its activity against these targets, which are often aberrantly expressed in various leukemias, this compound is investigated for its therapeutic potential in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][4][5]
Q2: What are "off-target" effects in the context of a kinase inhibitor like this compound?
Off-target effects refer to the modulation of biological targets other than the intended primary targets of a drug. For a kinase inhibitor like this compound, this means the inhibition of kinases other than MERTK and FLT3.[6][7] These unintended interactions can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental results, and are often more pronounced at higher concentrations of the inhibitor.[8]
Q3: How selective is this compound? What are its known off-targets at higher concentrations?
This compound is considered highly selective for MERTK and FLT3. However, like most kinase inhibitors, it can inhibit other kinases, especially at higher concentrations.[7] It shows over 45-fold selectivity for MERTK compared to AXL, another member of the TAM (TYRO3, AXL, MERTK) receptor kinase family.[2][4] Kinome profiling has shown that out of 305 kinases tested, only 66 were inhibited by more than 50% at concentrations over 100 times the MERTK IC50.[4][9]
Key off-targets that are inhibited at nanomolar concentrations, albeit higher than for MERTK/FLT3, include AXL, TYRO3, TRKA, TRKC, KIT, and SLK.[2][10]
Q4: At what concentrations should I be concerned about this compound off-target effects?
While the on-target cellular IC50 for MERTK phosphorylation is as low as 2.7 nM, off-target effects become more likely as the concentration increases significantly beyond this level.[1][3] For instance, the IC50 for inhibiting AXL phosphorylation in cells is 122 nM.[1] Therefore, if you are using this compound at concentrations approaching or exceeding 100 nM, it is crucial to consider and control for potential off-target effects.
Q5: How can I minimize off-target effects in my experiments?
To minimize off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Perform a thorough dose-response analysis to determine the minimal concentration of this compound required to inhibit your target of interest (MERTK or FLT3) in your specific cellular system.[8]
-
Use Appropriate Controls: Include a structurally similar but inactive control compound if available. This can help differentiate between on-target and non-specific or off-target effects.[8]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. This should reverse the on-target effects, but not the off-target ones.[6]
Troubleshooting Guide
Issue 1: I'm observing higher-than-expected cytotoxicity in my cell line at concentrations that should be specific for MERTK/FLT3.
-
Potential Cause: This could be due to on-target toxicity in a cell line highly dependent on MERTK/FLT3 signaling, or it could be an off-target effect. Some cell lines might express an off-target kinase that, when inhibited, leads to cell death.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that your cell line expresses MERTK or FLT3. The anti-leukemic effects of this compound are often dependent on the expression of these primary targets.[5][9]
-
Perform a Kinome Screen: If cytotoxicity persists and cannot be explained by on-target inhibition, consider a kinome-wide selectivity screen to identify other kinases inhibited by this compound at your effective concentration.[6]
-
Test Alternative Inhibitors: Use another MERTK/FLT3 inhibitor with a different chemical scaffold. If the cytotoxicity is still observed, it is more likely to be an on-target effect.
-
Issue 2: My experimental results are inconsistent across different cell lines, even though they all express the target kinase.
-
Potential Cause: Different cell lines have varying expression profiles of off-target kinases. A phenotype observed in one cell line might be the result of inhibiting an off-target kinase that is highly expressed or functionally important in that specific line but not in others.
-
Troubleshooting Steps:
-
Profile Off-Target Expression: Check for the expression levels of known this compound off-targets (e.g., AXL, TYRO3, KIT) in your different cell lines.
-
Validate Downstream Signaling: Confirm that this compound is inhibiting the expected downstream signaling pathways of MERTK/FLT3 (e.g., p-AKT, p-ERK, p-STAT6) in each cell line.[2][9] Discrepancies may point to the involvement of other pathways affected by off-target inhibition.
-
Issue 3: I am observing the activation of an unexpected signaling pathway upon treatment with this compound.
-
Potential Cause: This phenomenon, known as paradoxical pathway activation, can be an off-target effect of kinase inhibitors. Inhibition of one kinase can sometimes lead to the compensatory activation of another pathway.
-
Troubleshooting Steps:
-
Pathway Analysis: Use phospho-protein arrays or Western blotting for a panel of key signaling molecules to map the unexpectedly activated pathway.
-
Consult Kinase Selectivity Data: Cross-reference the activated pathway components with known off-target databases for this compound to see if a direct or indirect interaction could be responsible.
-
Data Presentation
Table 1: Kinase Inhibitory Potency of this compound
This table summarizes the in vitro inhibitory activity of this compound against its primary targets and selected off-targets.
| Kinase Target | Type | IC50 (nM) | Ki (nM) | Selectivity vs. MERTK (Fold IC50) |
| MERTK | On-Target | 0.74 | 0.16 | 1 |
| FLT3 | On-Target | 0.80 | 0.59 | ~1 |
| AXL | Off-Target | 122 | 13.3 | >160 |
| TYRO3 | Off-Target | 301 (cellular) | 5.83 | >400 |
| TRKA | Off-Target | 1.67 | - | ~2 |
| TRKC | Off-Target | 4.38 | - | ~6 |
| KIT | Off-Target | 8.18 | - | ~11 |
| SLK | Off-Target | 6.14 | - | ~8 |
| MET | Off-Target | 364 | - | >490 |
Data compiled from multiple sources.[1][2][4][10] Actual values may vary depending on assay conditions.
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Inhibition via Western Blot
Objective: To determine if this compound inhibits the phosphorylation of a suspected off-target kinase (e.g., AXL) in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the suspected off-target kinase (e.g., p-AXL) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of the off-target kinase (e.g., total AXL) to ensure equal loading.
-
Data Analysis: Quantify band intensities. A decrease in the ratio of phosphorylated protein to total protein in this compound-treated samples compared to the vehicle control indicates off-target inhibition.
Protocol 2: Kinome Profiling to Determine Inhibitor Selectivity
Objective: To empirically determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.[6]
-
Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins, Promega) that offers screening against a panel of hundreds of human kinases.[11]
-
Binding or Activity Assay: The service will typically perform either:
-
Competition Binding Assay: Measures the ability of this compound to displace a labeled ligand from each kinase in the panel.
-
Biochemical Activity Assay: Measures the direct inhibition of the enzymatic activity of each kinase in the presence of this compound.
-
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. This data can be used to generate a selectivity profile, identifying which kinases are significantly inhibited and warrant further investigation as potential off-targets.
Mandatory Visualizations
Caption: On-target vs. potential off-target signaling of this compound.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. reactionbiology.com [reactionbiology.com]
troubleshooting UNC2025 variability in cell culture
Welcome to the technical support center for UNC2025. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their cell culture experiments involving this potent MER/FLT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive, and orally bioavailable small molecule inhibitor that dually targets MER and FLT3 receptor tyrosine kinases.[1][2] Its primary mechanism of action is the inhibition of autophosphorylation of these kinases, which in turn blocks downstream pro-survival signaling pathways. In various cancer cell lines, particularly leukemia, treatment with this compound has been shown to decrease the phosphorylation of downstream effectors such as STAT6, AKT, and ERK1/2.[1][3] This inhibition leads to reduced cell proliferation, decreased colony formation, and induction of apoptosis.[3]
Q2: I am observing significant variability in the IC50 values for this compound between experiments. What could be the cause?
Variability in IC50 values is a common issue in cell culture experiments and can be attributed to several factors:
-
Cell Line Specificity: Different cell lines exhibit varying levels of MER and FLT3 expression and may have different dependencies on these signaling pathways for survival, leading to a wide range of sensitivities to this compound.[1][3] For instance, IC50 values can range from low nanomolar to micromolar concentrations depending on the cell line.[1]
-
Cell Density and Growth Phase: The number of cells seeded and their growth phase at the time of treatment can significantly impact the apparent IC50 value. It is crucial to maintain consistent cell densities and ensure cells are in the exponential growth phase across experiments.
-
Assay-Specific Parameters: The duration of drug exposure and the type of viability assay used (e.g., MTT, CellTiter-Glo) can influence the calculated IC50. Longer incubation times may lead to lower IC50 values.[4]
-
Compound Stability and Solubility: Ensuring this compound is fully dissolved and stable in the cell culture medium is critical. Precipitation or degradation of the compound will lead to inconsistent effective concentrations.
Q3: How should I prepare and store this compound for cell culture experiments to ensure consistency?
For optimal results, follow these guidelines for this compound preparation and storage:
-
Solubilization: this compound is soluble in DMSO.[5][6] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To minimize the effects of DMSO on your cells, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%).
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability.[2][6]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment. Due to its high potency, serial dilutions are recommended to achieve accurate final concentrations.
Q4: I am concerned about potential off-target effects of this compound. How can I identify and mitigate them?
While this compound is highly selective for MER and FLT3, it can inhibit other kinases at higher concentrations.[3][5] To address potential off-target effects:
-
Dose-Response Analysis: Perform a comprehensive dose-response analysis to identify the lowest concentration of this compound that elicits the desired on-target effect. Using the lowest effective concentration minimizes the risk of engaging off-target kinases.
-
Use of Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control in your experiments. This can help differentiate between on-target and non-specific effects.
-
Target Knockdown/Knockout: To confirm that the observed phenotype is due to MER/FLT3 inhibition, use genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target kinases and observe if the phenotype is recapitulated.
-
Rescue Experiments: If the on-target pathway is known, attempt to "rescue" the phenotype by expressing a constitutively active downstream effector. If the phenotype is not rescued, it may indicate off-target effects.
-
Kinome Profiling: For in-depth analysis, consider performing kinome profiling to identify other kinases that may be inhibited by this compound at the concentrations used in your experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No this compound Activity | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Precipitation: Poor solubility of this compound in the final culture medium. 3. Low Target Expression: The cell line used may not express sufficient levels of MER or FLT3. 4. Cell Resistance: The cell line may have intrinsic or acquired resistance mechanisms. | 1. Prepare fresh stock solutions of this compound from a new vial. 2. Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is not too high. 3. Verify MER and FLT3 expression levels in your cell line using Western blot or flow cytometry. 4. Test a higher concentration range of this compound or use a different, more sensitive cell line as a positive control. |
| Inconsistent Results Between Replicates | 1. Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions. 2. Uneven Cell Seeding: Inconsistent number of cells seeded across wells. 3. Edge Effects: Evaporation from wells on the outer edges of the plate. 4. Compound Instability: Degradation of this compound in the incubator over the course of the experiment. | 1. Use calibrated pipettes and perform serial dilutions carefully. 2. Ensure the cell suspension is homogenous before seeding. 3. Avoid using the outermost wells of the culture plate or fill them with sterile PBS to maintain humidity. 4. Minimize the duration of the experiment if stability is a concern, or replenish the medium with fresh this compound. |
| Unexpected Cell Morphology or Toxicity | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. 2. Off-Target Effects: At high concentrations, this compound may inhibit other kinases, leading to unexpected phenotypes. 3. Contamination: Mycoplasma or bacterial contamination in the cell culture. | 1. Prepare a DMSO vehicle control to assess the effect of the solvent on your cells. Ensure the final DMSO concentration is as low as possible. 2. Perform a dose-response experiment to determine if the toxicity is dose-dependent and occurs at concentrations above the IC50 for on-target effects. 3. Regularly test your cell lines for mycoplasma contamination. |
Data Presentation
This compound Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Reference |
| MER | 0.46 - 0.74 | [2][5] |
| FLT3 | 0.35 - 0.8 | [2][5] |
| AXL | 1.65 - 122 | [1][2] |
| TYRO3 | 5.83 | [2] |
| TRKA | 1.67 | [2] |
| TRKC | 4.38 | [2] |
| KIT | 8.18 | [2] |
| MET | 364 | [2] |
Cellular IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| 697 | B-cell Acute Lymphoblastic Leukemia | 2.7 | [1] |
| Molm-14 | Acute Myeloid Leukemia (FLT3-ITD) | 14 | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound serial dilutions in cell culture medium. Also, prepare a 2X vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of MER/FLT3 Signaling
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MER, MER, p-FLT3, FLT3, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits MER/FLT3 signaling pathways.
Caption: A logical workflow for troubleshooting this compound variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
UNC2025 Technical Support Center: Long-Term Experimental Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of UNC2025 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliable and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder is stable for extended periods when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to store the compound in a desiccated environment to prevent degradation.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO at concentrations of 100 mg/mL (209.79 mM); however, it is important to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[2][3] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. To minimize the effects of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes and store them at -80°C for up to one year or at -20°C for up to one month.[1][2][4] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: While the HCl salt of this compound is reported to be highly soluble in normal saline, the stability of this compound in aqueous solutions, including cell culture media, at physiological temperatures (e.g., 37°C) for extended periods has not been extensively documented in publicly available literature.[5] For long-term experiments, it is recommended to freshly prepare the working solution from a frozen stock on the day of use.[2][4] If experiments extend over several days, consider replacing the media with freshly prepared this compound at regular intervals to maintain a consistent effective concentration.
Q4: What is the known in vivo half-life of this compound?
A4: Pharmacokinetic studies have shown that this compound has a relatively long half-life of 3.8 hours in vivo.[4][5][6]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the storage and properties of this compound.
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | Up to 3 years | [1] |
| Powder | 4°C | Up to 2 years | [1] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | [2][4] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [1][2] |
Table 2: In Vivo Pharmacokinetic Properties
| Parameter | Value | Reference(s) |
| Half-life (t½) | 3.8 hours | [4][5][6] |
| Clearance | 9.2 mL/min/kg | [5][6] |
| Oral Bioavailability | 100% | [5][6] |
Troubleshooting Guide
Issue 1: Precipitation of this compound in Stock Solution or Cell Culture Medium
-
Question: I observed precipitation when preparing my this compound stock solution or after diluting it in my cell culture medium. What should I do?
-
Answer:
-
Check Solvent Quality: Ensure you are using high-quality, anhydrous DMSO for your stock solution, as moisture can reduce solubility.[2][3]
-
Warm and Sonicate: If precipitation occurs, gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[7]
-
Review Final Concentration: The final concentration of this compound in your aqueous medium may exceed its solubility limit. Consider preparing a more diluted stock solution or lowering the final experimental concentration.
-
Serum Content: The presence of proteins in fetal bovine serum (FBS) can sometimes lead to compound precipitation. Test the solubility of this compound in your specific batch of cell culture medium with and without serum.
-
Issue 2: Loss of this compound Activity in Long-Term Experiments
-
Question: I am conducting a multi-day experiment, and it seems that the effect of this compound is diminishing over time. Could the compound be degrading?
-
Answer:
-
Compound Stability in Media: While specific data is limited, small molecules can degrade in aqueous environments at 37°C. It is highly recommended to replace the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to ensure a consistent and effective concentration.
-
Verify Stock Solution Integrity: If you are using an older stock solution, its potency may have decreased. It is advisable to use freshly prepared stock solutions or aliquots that have not undergone multiple freeze-thaw cycles.
-
Perform a Stability Check: You can perform a simple experiment to assess the stability of this compound in your specific experimental conditions. An outline for such a protocol is provided in the "Experimental Protocols" section below.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general framework for assessing the stability of this compound under your specific experimental conditions.
-
Preparation of this compound-Containing Medium:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to your desired final concentration in your cell culture medium (e.g., DMEM + 10% FBS). Prepare a sufficient volume for the entire experiment.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile tubes for different time points (e.g., 0, 24, 48, 72 hours).
-
Incubate these tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Sample Analysis:
-
At each time point, collect an aliquot of the incubated medium.
-
Analyze the concentration of active this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to quantify the amount of parent compound remaining.
-
-
Functional Assay (Optional but Recommended):
-
In parallel, at each time point, add the incubated this compound-containing medium to your cells.
-
After a defined incubation period, assess a relevant biological endpoint, such as the inhibition of MERTK or FLT3 phosphorylation via Western blot, or a cell viability assay.
-
Compare the biological activity of the aged medium to that of freshly prepared medium to determine if there is a loss of functional potency over time.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a potent dual inhibitor of MERTK and FLT3 receptor tyrosine kinases. Inhibition of these kinases blocks downstream signaling pathways that are crucial for cell survival and proliferation, such as the PI3K/AKT, RAS/MEK/ERK, and STAT pathways.
Caption: this compound inhibits MERTK and FLT3, blocking downstream pro-survival and proliferative signaling.
Troubleshooting Workflow for Loss of Activity
Caption: A logical workflow for troubleshooting diminished this compound activity in long-term experiments.
References
- 1. captivatebio.com [captivatebio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apexbt.com [apexbt.com]
refining UNC2025 treatment schedules for optimal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing UNC2025 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to refine treatment schedules for an optimal response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and MER tyrosine kinase (MERTK).[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of these receptors and preventing their phosphorylation and subsequent activation of downstream signaling pathways.[3][4] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells that rely on these signaling pathways.[3][5][6]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, based on published data, a good starting point for most cancer cell lines is in the low nanomolar range. For instance, in 697 B-ALL cells, this compound potently inhibits Mer phosphorylation with an IC50 of 2.7 nM.[2][7] For Flt3-ITD positive Molm-14 AML cells, it decreases Flt3 phosphorylation with an IC50 of 14 nM.[8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: What is a typical in vivo dosing regimen for this compound in mouse models of leukemia?
A3: this compound has demonstrated efficacy in xenograft models of leukemia with various oral dosing schedules. A single 3 mg/kg oral dose was sufficient to inhibit Mer phosphorylation in bone marrow leukemia cells by over 90%.[9][10] Other studies have used once-daily oral administration of 50 mg/kg or 75 mg/kg, which resulted in a dose-dependent reduction in tumor burden and increased survival.[4] Another protocol involved twice-daily dosing at 30 mg/kg.[2] The choice of dosing regimen will depend on the specific tumor model and the therapeutic window being investigated.
Q4: How should I prepare this compound for in vitro and in vivo experiments?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[5][7] For in vivo oral administration, several formulations have been used. One common vehicle is a mixture of PEG300, Tween-80, and saline or ddH2O.[5][7] Another option is a suspension in corn oil.[5] It is crucial to ensure the compound is fully dissolved or evenly suspended before administration.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low Potency or Lack of Response | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell Line Resistance: The cell line may not be dependent on FLT3 or MERTK signaling. 3. Compound Degradation: Improper storage or handling may have led to this compound degradation. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM). 2. Confirm MERTK and FLT3 expression and activation in your cell line via Western blot or flow cytometry. 3. Ensure this compound is stored at -20°C or -80°C and protected from light. Prepare fresh stock solutions in DMSO. |
| Poor Solubility in Media | 1. Precipitation: this compound may precipitate out of the aqueous culture media at higher concentrations. 2. High Final DMSO Concentration: The final concentration of DMSO in the culture media may be too high, causing cellular stress. | 1. Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration. 2. Ensure the final DMSO concentration in the media does not exceed 0.1-0.5% to avoid solvent-induced toxicity. |
| Inconsistent Results | 1. Variable Cell Seeding Density: Inconsistent cell numbers can lead to variability in drug response. 2. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth. | 1. Use a hemocytometer or automated cell counter to ensure consistent cell seeding density. 2. To minimize edge effects, avoid using the outer wells of multi-well plates for experiments or fill them with sterile PBS or media. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low Bioavailability or Efficacy | 1. Improper Formulation: The this compound formulation may not be optimal for oral absorption. 2. Rapid Metabolism: this compound has a relatively short half-life.[2] | 1. Ensure the in vivo formulation is a homogenous solution or a fine, uniform suspension. Consider using alternative vehicles. 2. Consider a twice-daily dosing regimen to maintain therapeutic drug levels.[2] |
| Toxicity or Adverse Effects | 1. High Dose: The administered dose may be too high for the specific animal model. 2. Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, potentially leading to toxicity. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy). If toxicity is observed, reduce the dose or dosing frequency. |
| Variability in Tumor Growth | 1. Inconsistent Tumor Cell Implantation: Variability in the number of injected cells or injection site can lead to different tumor growth rates. 2. Animal Health Status: Underlying health issues in the animals can affect tumor growth and drug response. | 1. Standardize the tumor cell implantation procedure, including cell number, injection volume, and anatomical location. 2. Ensure all animals are healthy and of a similar age and weight at the start of the experiment. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound
| Kinase | Cell-free IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| FLT3 | 0.35[1] | 14[8] | Molm-14 |
| MERTK | 0.46[1] | 2.7[2][7] | 697 |
| AXL | 1.65[1] | - | - |
| TRKA | 1.67[1] | - | - |
| TRKC | 4.38[1] | - | - |
| TYRO3 | 5.83[1] | - | - |
Table 2: In Vivo Dosing Regimens for this compound in Leukemia Mouse Models
| Dosage | Dosing Frequency | Administration Route | Animal Model | Outcome | Reference |
| 3 mg/kg | Single Dose | Oral | NOD/SCID/gamma mice with 697 xenografts | >90% inhibition of Mer phosphorylation | [9][10] |
| 30 mg/kg | Twice Daily | Oral | Mouse cancer model | - | [2] |
| 50 mg/kg | Once Daily | Oral | NSG mice with 697 B-ALL xenografts | Dose-dependent reduction in tumor burden and increased survival | [4] |
| 75 mg/kg | Once Daily | Oral | NSG mice with 697 B-ALL xenografts | Dose-dependent reduction in tumor burden and increased survival | [4] |
| 75 mg/kg | Once Daily | Oral | NSGS mice with patient-derived AML xenografts | Induced disease regression | [6] |
Experimental Protocols
Western Blot for MERTK Phosphorylation
-
Cell Treatment: Plate 697 B-ALL cells and treat with varying concentrations of this compound (e.g., 0-100 nM) for 1 hour.
-
Pervanadate Treatment: Add pervanadate to the cell cultures for 3 minutes to stabilize the phosphorylated form of MERTK.[5]
-
Cell Lysis: Lyse the cells and immunoprecipitate MERTK from the cell lysates.
-
Immunoblotting: Detect total MERTK and phosphorylated MERTK (p-MERTK) proteins by immunoblotting using specific antibodies.[5]
Colony Formation Assay
-
Cell Preparation: Prepare a single-cell suspension of A549 NSCLC or Molm-14 AML cells.
-
Soft Agar: Culture the cells in 0.35% soft agar overlaid with medium containing this compound or vehicle control.
-
Treatment: Refresh the medium and compounds three times per week.
-
Analysis: After 2-3 weeks, stain the colonies and count them.[9]
Mandatory Visualizations
Caption: this compound inhibits FLT3 and MERTK signaling pathways.
Caption: Experimental workflow for this compound evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo treatment with this compound [bio-protocol.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
mitigating potential toxicity of UNC2025 in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the potential toxicity of UNC2025 in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable small molecule inhibitor of MER proto-oncogene tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3).[1][2][3][4][5] Its therapeutic potential has been investigated primarily in the context of acute leukemia.[1][6][7][8] this compound functions as an ATP-competitive inhibitor, blocking the phosphorylation and activation of MERTK and FLT3, thereby inhibiting downstream pro-survival signaling pathways.[1][3][9][10]
Q2: What are the known toxicities of this compound in animal models?
The primary toxicities observed with this compound administration in mice are hematological.[1][11] These include:
-
Leukopenia: A significant decrease in the total number of white blood cells (WBCs).[1]
-
Anemia: Characterized by a reduction in red blood cell (RBC) count, hemoglobin concentration, and hematocrit.[1]
These side effects are considered manageable and have not been reported as dose-limiting in preclinical leukemia studies.[1][11] The hematological toxicity is likely attributable to the inhibition of FLT3 in the bone marrow.[11]
Q3: At what dose are toxicities typically observed?
In C57Bl/6 mice, daily administration of 75 mg/kg this compound for 24 days resulted in significant leukopenia and anemia.[1] However, therapeutic effects in leukemia xenograft models have been observed at doses of 50 mg/kg and 75 mg/kg, with these doses being well-tolerated for extended periods (up to 110-150 days).[1][11]
Troubleshooting Guide
Issue 1: Severe weight loss or signs of distress in treated animals.
-
Possible Cause: While this compound is generally well-tolerated, individual animal responses can vary. Severe weight loss may indicate excessive toxicity.
-
Troubleshooting Steps:
-
Monitor Animal Health: Implement a rigorous health monitoring schedule, including daily weight checks and clinical observation for signs of distress (e.g., lethargy, ruffled fur, hunched posture).
-
Dose Reduction: Consider a dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Combination Therapy: Explore combining a lower dose of this compound with other therapeutic agents. For instance, this compound has been shown to work synergistically with methotrexate, which could allow for a reduction in the this compound dose and its associated toxicities.[1][6][7]
-
Issue 2: Unexpected mortality in the treatment group.
-
Possible Cause: Off-target effects or severe, unmonitored hematological toxicity.
-
Troubleshooting Steps:
-
Hematological Monitoring: Conduct complete blood counts (CBCs) at baseline and regular intervals throughout the study to monitor for the development of severe anemia or leukopenia.
-
Necropsy and Histopathology: If unexpected mortality occurs, perform a thorough necropsy and histopathological analysis of major organs to identify any potential off-target toxicities.
-
Review Dosing Regimen: Ensure the dosing formulation and administration are accurate. This compound has high oral bioavailability and solubility in saline.[1]
-
Quantitative Data Summary
Table 1: Hematological Effects of this compound in C57Bl/6 Mice
| Parameter | Vehicle Control | 75 mg/kg this compound (24 days) | Percentage Change |
| White Blood Cells (WBCs) (x10³/µL) | 5.37 | 1.46 | -72.8% |
| Red Blood Cells (RBCs) | Not specified | Significant decrease | ~61% reduction |
| Hemoglobin | Not specified | Significant decrease | ~61% reduction |
| Hematocrit | Not specified | Significant decrease | ~65% reduction |
Data sourced from studies on C57Bl/6 mice treated for 24 days.[1]
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (e.g., via tail vein or retro-orbital sinus) for a complete blood count (CBC).
-
Treatment Administration: Administer this compound orally at the desired dose and schedule. A common vehicle is saline.[1]
-
Interim Blood Collection: Collect blood samples at regular intervals (e.g., weekly) throughout the study.
-
CBC Analysis: Analyze blood samples for key hematological parameters, including WBC count, RBC count, hemoglobin, and hematocrit.
-
Data Analysis: Compare the hematological parameters of the this compound-treated group to the vehicle-treated control group to assess the degree of toxicity.
Visualizations
Caption: this compound inhibits MERTK and FLT3 signaling pathways.
References
- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Collection - Data from this compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 8. This compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The small molecule MERTK inhibitor this compound decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to UNC2025 and Other FLT3 Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival. This has made FLT3 a critical therapeutic target in AML.
This guide provides a comparative overview of UNC2025, a novel dual MER/FLT3 inhibitor, and other prominent FLT3 inhibitors used in the treatment of AML. We will delve into their mechanisms of action, present available preclinical and clinical data, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Tale of Two (or More) Kinases
FLT3 inhibitors can be broadly categorized into two generations based on their specificity and potency.
-
First-Generation FLT3 Inhibitors: These are multi-kinase inhibitors, meaning they target FLT3 in addition to other kinases.
-
Midostaurin: A multi-targeted kinase inhibitor that targets FLT3, KIT, PDGFR, VEGFR2, and members of the protein kinase C (PKC) family.
-
Sorafenib: Another multi-kinase inhibitor targeting FLT3, VEGFR, PDGFR, and RAF kinases.
-
-
Second-Generation FLT3 Inhibitors: These inhibitors were designed to be more potent and selective for FLT3.
-
Gilteritinib: A potent and selective FLT3 inhibitor that also shows activity against AXL, another tyrosine kinase implicated in AML.
-
Quizartinib: A highly potent and selective FLT3 inhibitor.
-
Crenolanib: A potent pan-FLT3 inhibitor, active against both FLT3-ITD and tyrosine kinase domain (TKD) mutations.
-
-
This compound: A Dual MER/FLT3 Inhibitor: this compound represents a distinct approach by dually targeting MER tyrosine kinase and FLT3.[1][2] MER is another receptor tyrosine kinase that is often overexpressed in AML and contributes to leukemic cell survival and chemoresistance. The dual inhibition of both MER and FLT3 by this compound offers a potentially synergistic anti-leukemic effect.[3][4]
FLT3 Signaling Pathway
The constitutive activation of FLT3 by mutations like ITD leads to the activation of several downstream signaling pathways that are crucial for the survival and proliferation of AML cells. The primary pathways include:
-
STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream target of FLT3. Its phosphorylation and activation lead to the transcription of genes that promote cell cycle progression and inhibit apoptosis.
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and proliferation. Activated FLT3 stimulates this pathway, leading to the inhibition of pro-apoptotic proteins and the activation of proteins that promote cell growth.
-
RAS/MEK/ERK Pathway: This pathway, also known as the MAPK pathway, is critical for cell proliferation, differentiation, and survival. Constitutive FLT3 signaling leads to its persistent activation.
Below is a diagram illustrating the core FLT3 signaling cascade in AML.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and other FLT3 inhibitors. It is important to note that the data for this compound is preclinical, while the data for other inhibitors includes both preclinical and clinical findings. Direct comparisons should be made with caution as the experimental conditions may vary across different studies.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay | Reference |
| This compound | FLT3 | 0.8 | Cell-free assay | [1] |
| MER | 0.74 | Cell-free assay | [1] | |
| p-FLT3 | 14 | Molm-14 (FLT3-ITD) | [3] | |
| Gilteritinib | FLT3-ITD | 0.29 | Cell-free assay | [5][6] |
| FLT3-WT | 0.7 | Cell-free assay | [5] | |
| Quizartinib | FLT3-ITD | 0.3 - 1.1 | Cell-free/Cell-based | [7] |
| Midostaurin | FLT3 | 11 | Cell-free assay | |
| Sorafenib | FLT3 | 58 | Cell-free assay | |
| Crenolanib | FLT3-ITD | 3.2 | Cell-based assay |
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line (FLT3 status) | Assay | Endpoint | Result | Reference |
| This compound | Molm-14 (FLT3-ITD) | Colony Formation | Inhibition of colony growth | Significant inhibition | [3] |
| Gilteritinib | MV4-11 (FLT3-ITD) | Apoptosis | Induction of apoptosis | Dose-dependent increase | [5] |
| Quizartinib | MV4-11 (FLT3-ITD) | Cell Viability | IC50 | 1.1 nM | |
| Midostaurin | MV4-11 (FLT3-ITD) | Cell Viability | IC50 | 10 nM |
Table 3: In Vivo Efficacy in AML Xenograft Models
| Inhibitor | Animal Model | Dosing | Outcome | Reference |
| This compound | NSG mice with NOMO-1 AML xenografts | 75 mg/kg, oral, daily | Increased median survival from 15.5 to 37 days | [4] |
| Gilteritinib | Nude mice with MV4-11 xenografts | 10 mg/kg, oral, daily | Tumor regression | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Kinase Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Principle: A purified recombinant kinase is incubated with its substrate (a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.
-
Protocol:
-
Prepare a reaction mixture containing the purified FLT3 or MER kinase, a specific peptide substrate, and ATP in a kinase buffer.
-
Add serial dilutions of this compound or other inhibitors to the reaction mixture.
-
Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed AML cells (e.g., Molm-14, MV4-11) in a 96-well plate at a predetermined density.
-
Treat the cells with various concentrations of the FLT3 inhibitors for a specific duration (e.g., 48-72 hours). Include a vehicle-only control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
The workflow for a typical MTT assay is illustrated below.
Western Blot for FLT3 Phosphorylation
This technique is used to detect the phosphorylation status of FLT3, which is a direct indicator of its activation.[11][12][13][14][15][16]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.
-
Protocol:
-
Treat AML cells with FLT3 inhibitors for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-FLT3 (e.g., anti-phospho-FLT3 (Tyr591)).
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total FLT3 and a loading control protein like GAPDH or β-actin.
-
The logical relationship of a western blot experiment is depicted below.
Conclusion
The landscape of FLT3 inhibitors for the treatment of AML is continually evolving. While first- and second-generation FLT3 inhibitors have demonstrated clinical benefit, the emergence of resistance remains a significant challenge. This compound, with its novel dual MER/FLT3 inhibitory mechanism, presents a promising new strategy. The preclinical data for this compound are encouraging, demonstrating potent inhibition of FLT3 and significant anti-leukemic activity in vitro and in vivo. Further investigation, including direct comparative studies with other FLT3 inhibitors and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in AML. This guide provides a foundational comparison to aid researchers and drug development professionals in this ongoing effort.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of UNC2025 and UNC1062: Potency, Selectivity, and Cellular Activity
A detailed guide for researchers, scientists, and drug development professionals on the in vitro characteristics of two pivotal Mer/FLT3 kinase inhibitors.
This guide provides a comprehensive in vitro comparison of UNC2025 and its predecessor, UNC1062. Both small molecules have been instrumental in advancing our understanding of the roles of Mer and Fms-like tyrosine kinase 3 (FLT3) in oncology and other diseases. UNC1062 was first identified as a potent Mer kinase inhibitor, but its development was hampered by poor pharmacokinetic properties. This compound was subsequently developed through sequential modification of UNC1062 to improve its drug metabolism and pharmacokinetic (DMPK) profile, resulting in a potent, orally bioavailable dual Mer/FLT3 inhibitor.[1][2][3][4] This guide presents a detailed analysis of their comparative potency, selectivity, and effects on downstream signaling and cellular functions, supported by experimental data and detailed protocols.
Data Summary: Quantitative In Vitro Comparison
The following tables summarize the key quantitative data for this compound and UNC1062 from various in vitro assays.
Table 1: Biochemical Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| UNC1062 | Mer | 1.1 | Biochemical Kinase Assay |
| This compound | Mer | 0.74 | Biochemical Kinase Assay |
| FLT3 | 0.8 | Biochemical Kinase Assay | |
| Axl | 122 | Biochemical Kinase Assay | |
| Tyro3 | >1000 | Biochemical Kinase Assay | |
| TRKA | 1.67 | Kinome Scan | |
| TRKC | 4.38 | Kinome Scan | |
| QIK | 5.75 | Kinome Scan | |
| SLK | 6.14 | Kinome Scan | |
| NuaK1 | 7.97 | Kinome Scan | |
| Kit | 8.18 | Kinome Scan | |
| Met | 364 | Kinome Scan |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 (nM) |
| UNC1062 | 697 (B-ALL) | Mer Phosphorylation | 6.4[5][6] |
| This compound | 697 (B-ALL) | Mer Phosphorylation | 2.7[1] |
| Molm-14 (AML) | FLT3 Phosphorylation | 14[1] | |
| A549 (NSCLC) | Colony Formation | Significant inhibition at 50-300 nM | |
| Molm-14 (AML) | Colony Formation | Significant inhibition |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for comparing these inhibitors in vitro.
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro experiments cited in this guide.
Inhibition of Mer/FLT3 Phosphorylation (Western Blot)
This protocol describes the methodology to assess the inhibition of Mer and FLT3 phosphorylation in cancer cell lines.
a. Cell Culture and Treatment:
-
Culture human B-acute lymphoblastic leukemia (B-ALL) 697 cells or Flt3-ITD positive Molm-14 acute myeloid leukemia (AML) cells in appropriate media and conditions.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat cells with varying concentrations of this compound or UNC1062 (e.g., 0-100 nM) for 1 hour at 37°C.[1][6] Include a vehicle control (DMSO).
b. Pervanadate Treatment and Cell Lysis:
-
To stabilize the phosphorylated form of the kinases, add pervanadate to the cell cultures for 3 minutes.[1][6]
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
c. Immunoprecipitation and Western Blotting:
-
Immunoprecipitate Mer or FLT3 from the cell lysates using specific primary antibodies.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Mer or phospho-FLT3 and total Mer or total FLT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
d. Data Analysis:
-
Quantify the band intensities for phosphorylated and total protein using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Soft Agar Colony Formation Assay
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.
a. Preparation of Agar Layers:
-
Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.
-
Prepare a top layer of 0.35% agar in complete medium.[1]
b. Cell Seeding and Treatment:
-
Resuspend cells (e.g., A549 NSCLC or Molm-14 AML cells) in the top agar solution at a density of 5,000 cells per well.
-
Add varying concentrations of this compound or UNC1062 to the top agar solution.
-
Plate the cell-agar suspension on top of the base layer.
c. Incubation and Maintenance:
-
Incubate the plates at 37°C in a humidified incubator.
-
Refresh the medium containing the inhibitors three times per week.[1][6]
d. Staining and Quantification:
-
After 2-3 weeks, stain the colonies with crystal violet.
-
Count the number of colonies in each well using a microscope.
-
Express the results as a percentage of the vehicle-treated control.
Conclusion
The in vitro data clearly demonstrates that this compound is a highly potent dual inhibitor of Mer and FLT3, with sub-nanomolar biochemical IC50 values.[7][8] It maintains the high potency of its predecessor, UNC1062, against Mer kinase while gaining potent activity against FLT3.[1] Cellular assays confirm its ability to inhibit the phosphorylation of both kinases and suppress cancer cell colony formation at low nanomolar concentrations. The improved pharmacokinetic profile of this compound, a direct result of its chemical modification from UNC1062, makes it a more suitable candidate for in vivo studies and further preclinical development. This guide provides researchers with the necessary data and protocols to effectively utilize and further investigate these important kinase inhibitors in their own studies.
References
- 1. This compound, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mch.estranky.sk [mch.estranky.sk]
- 6. UNC1062, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
UNC2025: A Comparative Guide to its Kinase Selectivity Profile
For researchers and professionals in drug development, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of UNC2025's performance against other kinases, supported by experimental data, to aid in its evaluation as a potential therapeutic agent or research tool.
This compound is a potent, orally bioavailable small molecule inhibitor primarily targeting MERTK and FLT3 kinases.[1][2] Its efficacy has been demonstrated in preclinical models of leukemia.[3][4][5] A key aspect of its pharmacological profile is its selectivity, particularly within the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.
Kinase Inhibition Profile of this compound
This compound exhibits sub-nanomolar potency against its primary targets, MERTK and FLT3, in enzymatic assays.[1][2][6] Its selectivity is notable when compared to the other members of the TAM kinase family, AXL and TYRO3.
Table 1: this compound Potency against TAM Family Kinases and FLT3 (Enzymatic Assays)
| Kinase | IC50 (nM) | Ki (nM) |
| MERTK | 0.74[1], 0.46[2][6] | 0.16[4][5] |
| FLT3 | 0.8[1], 0.35[6] | 0.59[5] |
| AXL | 14[1], 1.65[2][6] | 13.3[2][3][4] |
| TYRO3 | 17[1], 5.83[2][6] | 4.67[7] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
The selectivity of this compound is further highlighted in cell-based assays, which often provide a more physiologically relevant measure of a compound's activity. In cellular contexts, this compound demonstrates a significant therapeutic window between the inhibition of MERTK and the off-target inhibition of AXL and TYRO3.
Table 2: this compound Potency in Cell-Based Assays
| Kinase | Cell-Based IC50 (nM) |
| MERTK | 2.7[1][8][9] |
| FLT3 | 14[2][5] |
| AXL | 122[3][4][8][9] |
| TYRO3 | 301[7][8] |
This data indicates that this compound is approximately 45-fold more selective for MERTK over AXL in cellular environments.[2][3][4][9]
Broader Kinase Selectivity Profile
To assess its broader selectivity, this compound was profiled against a large panel of kinases. In a screen of over 300 kinases, this compound at a concentration of 100 nM (a concentration more than 100-fold higher than its MERTK IC50) inhibited 66 kinases by more than 50%.[3][4][10] This demonstrates a degree of promiscuity at higher concentrations, a common feature of kinase inhibitors.
Table 3: IC50 Values for Other Significantly Inhibited Kinases (Enzymatic Assay)
| Kinase | IC50 (nM) |
| TRKA | 1.67[2][6] |
| TRKC | 4.38[2][6] |
| QIK | 5.75[2][6] |
| SLK | 6.14[2][6] |
| NuaK1 | 7.97[2][6] |
| KIT | 8.18[2][6] |
| Met | 364[2][6] |
Experimental Protocols
The data presented in this guide were generated using established methodologies for kinase inhibitor profiling.
Enzymatic Kinase Assays (e.g., Microcapillary Assay): The in vitro potency of this compound against a panel of purified kinases was determined using mobility shift microcapillary electrophoresis. This assay measures the enzymatic activity of the kinase by detecting the phosphorylation of a substrate peptide. The reaction is performed with a range of inhibitor concentrations to determine the IC50 value.
Cell-Based Phosphorylation Assays: To determine the cellular potency and selectivity of this compound, cell lines expressing the target kinases were utilized. For instance, 697 B-ALL cells endogenously expressing MERTK were treated with varying concentrations of this compound.[8] Following treatment, cells were lysed, and the phosphorylation status of the target kinase was assessed by immunoprecipitation and subsequent Western blotting for the phosphorylated and total protein.[6][8] For kinases not endogenously expressed, engineered cell lines, such as 32D cells expressing EGFR-TAM kinase fusion proteins, were used.[8][10] In these models, kinase activation is stimulated with EGF, and the inhibitory effect of this compound on phosphorylation is measured.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for determining kinase selectivity.
Caption: this compound inhibits MERTK and FLT3 signaling pathways.
Caption: Workflow for determining kinase inhibitor selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
A Comparative Guide to UNC2025: Therapeutic Efficacy in Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MERTK/FLT3 inhibitor UNC2025 and its therapeutic alternatives, with a focus on its validated effects in primary patient samples. Experimental data is presented to support the comparison, along with detailed protocols for key validation assays.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule inhibitor of both MERTK and FLT3 receptor tyrosine kinases.[1][2] MERTK is aberrantly expressed in a significant percentage of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) cases, contributing to leukemogenesis.[3][4][5] FLT3 mutations, particularly internal tandem duplications (ITD), are common in AML and are associated with a poor prognosis.[2][5] By targeting both MERTK and FLT3, this compound offers a dual-pronged therapeutic approach for these leukemias.
This compound has been shown to potently inhibit pro-survival signaling pathways, leading to the induction of apoptosis and a reduction in proliferation and colony formation in MERTK-expressing leukemia cell lines and primary patient samples.[1][3][5][6][7][8]
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the MERTK and FLT3 kinase domains.[9] Inhibition of these receptors blocks the activation of downstream pro-survival signaling pathways, including STAT6, AKT, and ERK1/2.[1][3][9][10] This disruption of key signaling cascades ultimately leads to cancer cell death.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. The combination of CUDC-907 and gilteritinib shows promising in vitro and in vivo antileukemic activity against FLT3-ITD AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 4. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MERTK tyrosine kinase receptor together with TIM4 phosphatidylserine receptor mediates distinct signal transduction pathways for efferocytosis and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
UNC2025: A Comparative Analysis Against Standard Chemotherapy in Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of UNC2025, a dual MERTK and FLT3 inhibitor, with standard-of-care chemotherapy regimens for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The data presented is based on published preclinical studies and is intended to provide an objective overview for research and drug development professionals.
Efficacy Comparison
This compound has demonstrated significant preclinical activity in both AML and ALL models. It functions by potently inhibiting MERTK and FLT3, key signaling proteins involved in the proliferation and survival of leukemia cells.[1][2] Standard chemotherapy for AML typically involves a "7+3" induction regimen of cytarabine and an anthracycline (e.g., daunorubicin), while methotrexate is a cornerstone of ALL therapy.
In Vitro Efficacy
The following tables summarize the in vitro efficacy of this compound and standard chemotherapy agents against leukemia cell lines. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from various sources.
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | This compound IC50 | Citation |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 2.7 nM (p-MERTK inhibition) | [1] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Dose-dependent decrease in p-MERTK | [1] |
| NOMO-1 | Acute Myeloid Leukemia (AML) | IC50 < 70 nM (cell viability) | [1] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified | [1] |
Table 2: Reported In Vitro Efficacy of Standard Chemotherapy Agents
| Cell Line | Cancer Type | Agent | IC50 | Citation |
| Various AML | Acute Myeloid Leukemia (AML) | Cytarabine | Varies by cell line | [3] |
| Various AML | Acute Myeloid Leukemia (AML) | Daunorubicin | Varies by cell line | [3] |
| Various ALL | Acute Lymphoblastic Leukemia (ALL) | Methotrexate | Varies by cell line | |
| Note: Specific IC50 values for standard chemotherapy agents in the same cell lines used for this compound testing were not available in the reviewed literature, highlighting a gap in direct comparative data. |
In Vivo Efficacy
Preclinical xenograft models have demonstrated the in vivo therapeutic potential of this compound.
Table 3: In Vivo Efficacy of this compound in Leukemia Xenograft Models
| Model | Cancer Type | Treatment | Key Findings | Citation |
| 697 Xenograft (Minimal Residual Disease) | B-ALL | This compound (50 mg/kg) | Increased median survival from 26 to 34 days | [2] |
| 697 Xenograft (Minimal Residual Disease) | B-ALL | This compound (75 mg/kg) | Increased median survival from 26 to 70 days | [2] |
| 697 Xenograft (Existent Disease) | B-ALL | This compound (75 mg/kg) | Increased median survival from 16 to 34 days | [2] |
| NOMO-1 Xenograft | AML | This compound (75 mg/kg) | Increased median survival from 15.5 to 37 days | [1] |
| Patient-Derived Xenograft (AML-123009) | AML | This compound (75 mg/kg) | Induced disease regression and prolonged survival | [1][2] |
Table 4: In Vivo Efficacy of this compound in Combination with Methotrexate
| Model | Cancer Type | Treatment | Key Findings | Citation |
| 697 Xenograft | B-ALL | This compound (75 mg/kg) + Methotrexate (1 mg/kg) | Significantly greater decrease in disease burden compared to either single agent | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Lines and Patient Samples
Leukemia cell lines (e.g., 697, Kasumi-1, NOMO-1, Jurkat) were obtained from commercial sources and cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.[2] De-identified primary leukemia patient samples were obtained with informed consent and maintained in culture.[2]
Western Blot Analysis
To assess the inhibition of MERTK signaling, cells were treated with this compound or a vehicle control (DMSO) for one hour.[2] Pervanadate, a phosphatase inhibitor, was added to stabilize phosphorylated proteins.[2] Cell lysates were prepared, and MERTK was immunoprecipitated.[2] Phosphorylated and total MERTK, as well as downstream signaling proteins like STAT6, AKT, and ERK1/2, were detected by immunoblotting using specific antibodies.[2]
Apoptosis Assay
Apoptosis was quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry.[4][5] Leukemia cells were cultured and treated with this compound for a specified period. Cells were then harvested, washed, and resuspended in Annexin V binding buffer.[6] Fluorescently labeled Annexin V and PI were added to the cell suspension, which was then analyzed by flow cytometry.[6] Annexin V-positive, PI-negative cells were identified as apoptotic.
Colony Formation Assay
The effect of this compound on the clonogenic potential of leukemia cells was determined using a colony formation assay in soft agar.[1][7] A single-cell suspension was prepared and mixed with a solution containing methylcellulose-based medium.[8] This mixture, containing the cells and this compound or vehicle, was plated over a base layer of agar in culture dishes.[8] The plates were incubated for 10 to 21 days to allow for colony formation.[2] Colonies were then stained, typically with MTT reagent, and counted.[2]
In Vivo Xenograft Models
All animal experiments were conducted in accordance with approved institutional guidelines.[2] For cell line-derived xenografts, immunodeficient mice (e.g., NOD-scid gamma mice) were inoculated with leukemia cells (e.g., 697 B-ALL cells) via tail vein injection.[2] For patient-derived xenografts (PDX), mononuclear cells from a primary AML patient sample were injected into immunodeficient mice.[1][9][10]
Treatment with this compound (e.g., 50 or 75 mg/kg) or a vehicle control was administered once daily by oral gavage.[2] Disease burden was monitored using methods such as bioluminescence imaging for luciferase-expressing cell lines.[2] Survival was monitored, and at the end of the study, tissues such as peripheral blood, bone marrow, and spleen were harvested to quantify leukemic blasts by flow cytometry (e.g., staining for human CD45).[1][2]
Conclusion
The available preclinical data suggests that this compound is a promising therapeutic agent for certain types of leukemia, demonstrating potent anti-leukemic activity both in vitro and in vivo. Its dual inhibition of MERTK and FLT3 presents a targeted approach to cancer therapy. While direct comparative efficacy data against standard-of-care chemotherapy regimens is not extensively available, the existing studies indicate that this compound has significant standalone activity and can enhance the efficacy of conventional chemotherapy like methotrexate. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in comparison to and in combination with standard chemotherapy.
References
- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Clinical Safety and Efficacy of Cytarabine and Daunorubicin Liposome (CPX‐351) in Acute Myeloid Leukemia Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: UNC2025 in Combination with Targeted Therapies
For Immediate Release
Researchers and drug development professionals are constantly seeking innovative strategies to enhance anti-cancer efficacy and overcome resistance. A growing body of evidence highlights the potential of combination therapies to achieve synergistic effects, leading to improved patient outcomes. This guide provides a comprehensive comparison of the synergistic effects of UNC2025, a potent dual inhibitor of MERTK and FLT3, with other targeted therapies, supported by experimental data.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor targeting both MER tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1] Dysregulation of these kinases is implicated in the pathogenesis of various malignancies, particularly acute leukemias. By inhibiting these key signaling pathways, this compound demonstrates significant anti-tumor activity as a monotherapy. However, its true potential may lie in its ability to synergize with other targeted agents, offering a multi-pronged attack on cancer cells.
Synergistic Effect of this compound with Methotrexate in Leukemia
Preclinical studies have robustly demonstrated a significant synergistic anti-leukemic effect when this compound is combined with the conventional chemotherapeutic agent, methotrexate. This combination has been shown to be more effective at inhibiting leukemia progression and significantly increasing median survival compared to either drug administered alone.[2]
Quantitative Data
| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control | Increase in Median Survival vs. This compound alone | Increase in Median Survival vs. Methotrexate alone | Reference |
| Vehicle Control | 27 | - | - | - | [3] |
| This compound (75 mg/kg) | 45 | 18 days | - | 12 days | [3] |
| Methotrexate (1 mg/kg) | 33 | 6 days | - | - | [3] |
| This compound + Methotrexate | >70 | >43 days | >25 days | >37 days | [3] |
Experimental Protocol: In Vivo Leukemia Xenograft Model
-
Cell Line: 697 B-cell acute lymphoblastic leukemia (B-ALL) cells.
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) gamma (NSG) mice.
-
Tumor Implantation: 5x10^5 697 B-ALL cells were injected intravenously into NSG mice.
-
Treatment Regimen:
-
This compound was administered orally at a dose of 75 mg/kg daily.
-
Methotrexate was administered intraperitoneally at a dose of 1 mg/kg on days 12-16 and 19-23 post-tumor cell injection.
-
The combination group received both this compound and methotrexate according to the specified schedules.
-
-
Efficacy Evaluation: Disease progression and overall survival were monitored. Tumor burden was assessed using bioluminescence imaging.
Signaling Pathway and Experimental Workflow
Caption: this compound and Methotrexate synergistic mechanism.
Caption: In vivo leukemia xenograft experimental workflow.
Synergistic Effect of this compound with ADP/P2Y1&12 Antagonists in Thrombosis Prevention
Beyond its anti-cancer properties, this compound has been shown to exhibit anti-platelet activity. A study has reported a greater-than-additive effect in preventing thrombosis when this compound is combined with antagonists of the ADP/P2Y1&12 pathway. This suggests a potential new therapeutic application for this compound in thromboembolic disorders.
Experimental Protocol: In Vitro Platelet Aggregation and In Vivo Thrombosis Model
-
In Vitro Platelet Aggregation:
-
Human platelet-rich plasma was treated with this compound, a P2Y1&12 antagonist, or the combination.
-
Platelet aggregation was induced by ADP.
-
The degree of aggregation was measured using light transmission aggregometry.
-
-
In Vivo Thrombosis Model:
-
A ferric chloride-induced carotid artery injury model in mice was used.
-
Mice were treated with this compound, a P2Y1&12 antagonist, or the combination prior to injury.
-
Time to vessel occlusion was measured to assess the anti-thrombotic effect.
-
Proposed Mechanism of Synergy
Caption: Proposed synergy of this compound and P2Y12 antagonists.
Future Directions: Exploring this compound Combinations in Solid Tumors
While the synergistic effects of this compound with methotrexate in leukemia are well-documented, there is a notable lack of published data on its combination with other targeted therapies in solid tumors. Given the role of MERTK in various solid malignancies, including non-small cell lung cancer, glioblastoma, and melanoma, exploring combinations with inhibitors of key signaling pathways such as EGFR and PI3K represents a promising area for future research. Investigating these potential synergies could unlock new treatment paradigms for a broader range of cancers.
This compound demonstrates significant therapeutic potential, not only as a monotherapy but also as a powerful synergistic partner with other targeted agents. The combination of this compound with methotrexate in leukemia models provides a strong rationale for clinical investigation. Furthermore, its anti-platelet effects in combination with ADP/P2Y1&12 antagonists open up new avenues for its application. Further research into the synergistic effects of this compound with other targeted therapies in solid tumors is warranted and holds the promise of expanding the arsenal of effective cancer treatments.
References
For Researchers, Scientists, and Drug Development Professionals
UNC2025 is a potent and orally bioavailable small molecule inhibitor primarily targeting MER (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its efficacy in preclinical models of acute leukemia has established it as a valuable tool for cancer research.[3][4][5] Understanding the selectivity profile of this compound is critical for interpreting experimental results and predicting potential on- and off-target effects. This guide provides a comprehensive comparison of this compound's activity against its primary targets and other related tyrosine kinases, supported by experimental data and detailed methodologies.
Kinase Inhibitory Profile of this compound
This compound demonstrates sub-nanomolar potency against both MER and FLT3. Kinome profiling has revealed a degree of cross-reactivity with other tyrosine kinases, although it maintains a significant selectivity window for its primary targets. The following table summarizes the inhibitory activity of this compound against a panel of related tyrosine kinases.
| Target Kinase | IC50 (nM) | Ki (nM) | Kinase Family | Notes |
| MER (MERTK) | 0.46 - 0.74 | 0.16 | TAM | Primary Target |
| FLT3 | 0.35 - 0.8 | 0.59 | RTK Class III | Primary Target |
| AXL | 1.65 - 122 | 13.3 | TAM | Member of the same family as MER. |
| TYRO3 | 5.83 | - | TAM | Member of the same family as MER. |
| TRKA | 1.67 | - | TRK | |
| TRKC | 4.38 | - | TRK | |
| QIK (NuaK2) | 5.75 | - | AMPK-related | |
| SLK | 6.14 | - | STE20 | |
| NuaK1 (ARK5) | 7.97 | - | AMPK-related | |
| KIT (c-Kit) | 8.18 | - | RTK Class III | Structurally related to FLT3. |
| MET (c-Met) | 364 | - | RTK |
IC50 and Ki values are compiled from multiple sources and may vary based on experimental conditions.[6][7]
Experimental Methodologies
The determination of this compound's kinase inhibitory activity involves both enzymatic and cell-based assays. These assays are crucial for quantifying the direct interaction with the kinase and its functional effect in a cellular context.
In Vitro Enzymatic Inhibition Assay
This assay measures the direct inhibition of kinase activity by this compound in a cell-free system.
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of this compound against purified kinase domains.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate is quantified, and the inhibition by this compound is determined by a dose-response curve.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and a substrate (e.g., a synthetic peptide) is prepared.
-
Kinase Reaction: The purified recombinant kinase is added to the reaction mixture.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction wells.
-
Initiation: The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is measured. For radiolabeled assays, this can be done by capturing the substrate on a filter and quantifying radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
Cell-Based Inhibition Assay
This assay evaluates the ability of this compound to inhibit the activity of the target kinase within a cellular environment.
Objective: To determine the cellular IC50 of this compound by measuring the inhibition of target kinase phosphorylation or downstream signaling.
Principle: Cells expressing the target kinase are treated with this compound. The phosphorylation status of the kinase or a key downstream substrate is then measured to assess the inhibitor's efficacy.
Protocol:
-
Cell Culture: A relevant cell line endogenously expressing the target kinase (e.g., 697 B-ALL cells for MER, Molm-14 cells for FLT3-ITD) is cultured to an appropriate density.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Cell Lysis: After treatment, cells are washed and lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Immunoblotting (Western Blot):
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target kinase or a downstream signaling protein (e.g., p-AKT, p-ERK).
-
A corresponding primary antibody for the total protein of the target is used on a separate blot or after stripping the first antibody to serve as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Data Analysis: The band intensities for the phosphorylated and total proteins are quantified. The ratio of phosphorylated to total protein is calculated for each this compound concentration. The cellular IC50 is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways of Primary Targets: MER and FLT3
To visualize the biological context of this compound's activity, the following diagrams illustrate the signaling pathways downstream of its primary targets, MER and FLT3. Inhibition of these kinases by this compound disrupts these pro-survival and proliferative signals.
Caption: Simplified MERTK signaling pathway.
Caption: Simplified FLT3 signaling pathway.
This guide provides a foundational understanding of this compound's cross-reactivity profile. For further in-depth analysis, researchers are encouraged to consult the primary literature and perform their own validation experiments under their specific assay conditions.
References
- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | FLT3 Signaling [reactome.org]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dual Inhibition of MER and FLT3 by UNC2025: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UNC2025, a potent dual inhibitor of MER and FLT3 tyrosine kinases, with other relevant inhibitors. The information presented is supported by experimental data to assist researchers in evaluating this compound for their specific applications.
Executive Summary
This compound is a highly potent, orally bioavailable small molecule inhibitor that demonstrates dual activity against MER and FMS-like tyrosine kinase 3 (FLT3)[1][2][3]. Developed as a successor to UNC1062 to improve pharmacokinetic properties, this compound exhibits sub-nanomolar efficacy against both MER and FLT3 in enzymatic assays and low nanomolar efficacy in cell-based assays[4][5]. Its dual inhibitory action makes it a compelling candidate for therapeutic strategies in cancers where both MER and FLT3 signaling pathways are implicated, such as in acute myeloid leukemia (AML)[4][6]. This guide compares the inhibitory profile of this compound with its predecessor (UNC1062), a direct competitor with a similar dual-inhibition profile (MRX-2843), and several established FLT3 inhibitors that may have off-target effects on MER.
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50, nM) of this compound and Comparators
| Inhibitor | MER | FLT3 | AXL | TYRO3 | Reference(s) |
| This compound | 0.46 - 0.74 | 0.35 - 0.8 | 1.65 - 122 | 5.83 - 301 | [1][2][3][4] |
| UNC1062 | 0.93 | 0.69 | 29 | 37 | [4] |
| MRX-2843 | 1.3 | 0.64 | - | - | [7][8][9] |
| Gilteritinib | >5nM (inhibited by >50%) | 0.29 | 0.73 | - | [10][11][12] |
| Midostaurin | - | ~200 (in MOLM-13 cells) | - | - | [13] |
| Quizartinib | - | <1 (in FLT3-ITD cells) | - | - | [14][15] |
| Sorafenib | - | 69.3 ng/mL (~149 nM) | - | - | [16][17][18] |
Note: IC50 values can vary depending on the assay conditions (e.g., cell-free enzymatic vs. cell-based assays). The ranges provided reflect data from multiple sources.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) | Reference(s) |
| 697 (B-ALL) | MER Phosphorylation | 2.7 | [1][4] |
| Molm-14 (AML, FLT3-ITD) | FLT3 Phosphorylation | 14 | [1][4][5] |
| 32D-EGFR-Mer | MER Phosphorylation | 2.7 | [4][5] |
| 32D-EGFR-Axl | AXL Phosphorylation | 122 | [4][5] |
| 32D-EGFR-Tyro3 | TYRO3 Phosphorylation | 301 | [4][5] |
Experimental Protocols
In Vitro Kinase Assay (Microcapillary Electrophoresis)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against MER and FLT3 kinases.
Materials:
-
Recombinant human MER and FLT3 kinase
-
ATP
-
Fluorescently labeled peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Microcapillary electrophoresis system
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction well, combine the kinase, fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP in kinase buffer.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Analyze the reaction mixture using a microcapillary electrophoresis system to separate the phosphorylated and unphosphorylated substrate.
-
Calculate the percentage of substrate conversion for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cellular Western Blot for MER/FLT3 Phosphorylation
This protocol describes the detection of phosphorylated MER and FLT3 in cultured cells following inhibitor treatment.
Materials:
-
Cell lines expressing MER and/or FLT3 (e.g., 697, Molm-14)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MER, anti-total-MER, anti-phospho-FLT3, anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment (gels, transfer apparatus, imaging system)
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Clarify the cell lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MER) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against the total protein (e.g., anti-total-MER) to confirm equal loading.
Soft Agar Colony Formation Assay
This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Leukemia cell lines (e.g., Molm-14)
-
Complete culture medium
-
Agarose (low melting point)
-
6-well plates
-
Test compound (e.g., this compound)
Procedure:
-
Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.
-
Harvest and count the cells.
-
Resuspend the cells in complete medium and mix with 0.3% low melting point agarose to achieve a final cell density of approximately 5,000-10,000 cells per well.
-
Plate the cell-agarose mixture on top of the solidified base layer.
-
Allow the top layer to solidify at room temperature.
-
Add complete medium containing various concentrations of the test compound or vehicle to each well.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, refreshing the medium with the compound every 3-4 days.
-
After the incubation period, stain the colonies with a solution such as crystal violet.
-
Count the number of colonies in each well using a microscope.
-
Calculate the percentage of colony inhibition relative to the vehicle-treated control.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.glpbio.com [file.glpbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure-FLT3 Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A New Therapeutic Frontier: Synergistic Potential of UNC2025 and Venetoclax in Leukemia
For Immediate Release
A novel therapeutic strategy combining the MERTK/FLT3 inhibitor UNC2025 with the BCL-2 inhibitor venetoclax presents a promising new avenue for the treatment of acute leukemia. While direct clinical data on this specific combination is not yet available, preclinical evidence with a similar MERTK/AXL inhibitor, ONO-7475, demonstrates potent synergy with venetoclax in acute myeloid leukemia (AML) models, suggesting a powerful new approach to overcoming drug resistance and enhancing therapeutic efficacy. This guide provides a comprehensive comparison of this compound and venetoclax, supported by experimental data, and explores the scientific rationale for their combined use.
This compound: A Dual Inhibitor Targeting Key Survival Pathways
This compound is a potent, orally bioavailable small molecule that dually inhibits MERTK (Mer Tyrosine Kinase) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] MERTK is ectopically expressed in a significant percentage of acute lymphoblastic leukemias (ALL) and a vast majority of AML cases, making it a prime therapeutic target.[1] Inhibition of MERTK by this compound has been shown to disrupt downstream pro-survival signaling pathways, including STAT6, AKT, and ERK1/2, leading to apoptosis, reduced proliferation, and decreased colony formation in leukemia cells.[1][2]
Preclinical Efficacy of this compound Monotherapy
In preclinical studies, this compound has demonstrated significant anti-leukemic activity both in vitro and in vivo.
| Parameter | Cell Line/Model | Result | Reference |
| MERTK Phosphorylation IC50 | 697 B-ALL cells | 2.7 nM | [3] |
| FLT3 Phosphorylation IC50 | Molm-14 AML cells | 14 nM | [3] |
| In Vitro Sensitivity (Median IC50) | 261 primary leukemia patient samples | 2.38 µM | [1] |
| In Vivo Efficacy | Patient-derived AML xenograft | Induced disease regression and prolonged survival | [1][4] |
Venetoclax: A Cornerstone of Modern Leukemia Therapy
Venetoclax is a highly selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein. By binding to BCL-2, venetoclax liberates pro-apoptotic proteins, triggering programmed cell death in cancer cells. It has become a standard-of-care treatment for AML, particularly in older patients or those unfit for intensive chemotherapy, often used in combination with hypomethylating agents like azacitidine.
Clinical Efficacy of Venetoclax-Based Combinations
Clinical trials have firmly established the efficacy of venetoclax in combination with other agents for the treatment of AML.
| Treatment Regimen | Patient Population | Composite Complete Remission (CRc) Rate | Median Overall Survival (OS) | Reference |
| Venetoclax + Azacitidine | Newly diagnosed AML (unfit for intensive chemo) | 66.4% | 14.7 months | [5] |
| Azacitidine alone | Newly diagnosed AML (unfit for intensive chemo) | 28.3% | 9.6 months | [5] |
| Venetoclax + FLAG-IDA | Newly diagnosed AML | 95% | Not reached (3-year OS: 66%) | [6] |
| Venetoclax + FLAG-IDA | Relapsed/Refractory AML | 41% | Not reached (3-year OS for first salvage with wild-type TP53: 51%) | [6] |
The Synergistic Potential: Combining this compound and Venetoclax
While direct experimental data for the this compound-venetoclax combination is pending, a study on the AXL/MERTK inhibitor ONO-7475 in combination with venetoclax in FLT3-ITD AML provides a strong rationale for this approach.[7][8][9][10] The study revealed that ONO-7475 synergizes with venetoclax to potently kill FLT3-mutant AML cells and can overcome resistance to venetoclax.[7][8][9][10] The combination was more effective at reducing leukemic burden and prolonging survival in mouse models than either drug alone.[9][10]
The proposed mechanism for this synergy lies in the distinct but complementary pathways targeted by the two drugs. Venetoclax directly induces apoptosis by inhibiting BCL-2, while this compound inhibits MERTK/FLT3 signaling, which is known to promote survival and mediate resistance to BCL-2 inhibitors through pathways involving proteins like MCL-1.[7][8]
Experimental Protocols
Western Blot for MERTK Signaling
-
Cell Treatment and Lysis: Leukemia cell lines (e.g., 697 B-ALL, Kasumi-1 AML) are treated with varying concentrations of this compound or vehicle (DMSO) for one hour.[1][4] To stabilize phosphorylated proteins, a phosphatase inhibitor like pervanadate is added for the final minutes of incubation.[1][4] Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (for MERTK): MERTK protein is immunoprecipitated from cell lysates using an anti-MERTK antibody.[3]
-
SDS-PAGE and Western Blotting: Lysates or immunoprecipitated proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[3] Membranes are blocked and then incubated with primary antibodies against phospho-MERTK, total MERTK, phospho-STAT6, phospho-AKT, phospho-ERK1/2, and their total protein counterparts.[1][2]
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification.[3]
References
- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. New England Journal of Medicine Publishes Positive Phase 3 Data of Venetoclax Combination in Acute Myeloid Leukemia (AML) Patients [prnewswire.com]
- 6. Long term results of venetoclax combined with FLAG-IDA induction and consolidation for newly diagnosed and relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill F LT 3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Protocols for UNC2025
UNC2025, a potent and orally bioavailable dual inhibitor of MER and FLT3 tyrosine kinases, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection.[1][2][3] Adherence to these guidelines is critical for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the proper disposal procedures for this compound, in line with general laboratory chemical waste management principles.
Disposal of this compound Waste
Proper disposal of this compound, as with any hazardous chemical, is paramount to prevent harm to individuals and the environment.[4][5][6] The following procedures are based on general guidelines for laboratory chemical waste and should be supplemented by a thorough review of the compound-specific Safety Data Sheet (SDS) and institutional policies.
Step-by-Step Disposal Procedure:
-
Segregation: All waste contaminated with this compound, including unused solid compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be segregated from general laboratory waste.[5] Solid and liquid waste should be kept in separate, clearly labeled containers.[5][7]
-
Containerization:
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and puncture-resistant container.[8] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[9]
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed container, such as an amber glass bottle for light-sensitive compounds.[7] The container must be appropriately labeled with "Hazardous Waste," the chemical name, and an approximate concentration. Do not overfill liquid waste containers; they should be filled to no more than two-thirds of their capacity.[5][10]
-
Sharps: Any sharps contaminated with this compound, such as needles or scalpel blades, must be disposed of in a designated sharps container that is rigid, leak-proof, and puncture-resistant.[8][11][12]
-
-
Labeling: All waste containers must be clearly and accurately labeled.[5] The label should include:
-
The words "Hazardous Waste"[9]
-
The full chemical name: this compound
-
The primary hazard(s) associated with the chemical (refer to the SDS)
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[9] Ensure that incompatible wastes are segregated to prevent adverse chemical reactions.[7]
-
Pickup and Disposal: Once the waste container is full or has reached the accumulation time limit set by your institution (e.g., 12 months), arrange for its collection by the institutional Environmental Health and Safety (EHS) department.[10] In many institutions, this is done by submitting an online chemical waste pickup request.[10] EHS will then transport the waste for proper disposal, which typically involves incineration for solid and liquid chemical waste.[12]
Empty Container Disposal:
Empty containers that once held this compound must be triple-rinsed with a suitable solvent.[7][9] The rinsate should be collected and disposed of as hazardous liquid waste.[9] After rinsing and allowing the container to dry, deface or remove the original label and dispose of it according to institutional guidelines for clean lab glass or plastic.[7][9]
Quantitative Data Summary
The following table summarizes key quantitative information for this compound, derived from publicly available data.
| Property | Value | Reference |
| IC₅₀ (MER) | 0.74 nM | [1][2] |
| IC₅₀ (FLT3) | 0.8 nM | [1][2] |
| Molecular Weight | 476.7 g/mol | [1] |
| Solubility in DMSO | 10 mg/mL | [1] |
| Solubility in Ethanol | 30 mg/mL | [1] |
Experimental Protocols: Handling this compound in a Laboratory Setting
While specific experimental protocols will vary, the following general methodology should be followed when handling this compound to ensure safety and experimental integrity.
Materials:
-
This compound solid compound
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves
-
Calibrated balance
-
Fume hood
-
Vortex mixer or sonicator
-
Appropriate labware (e.g., microcentrifuge tubes, volumetric flasks)
Procedure for Preparing a Stock Solution:
-
Pre-Experiment Safety Check: Before handling, review the Safety Data Sheet (SDS) for this compound. Ensure all necessary PPE is worn correctly.
-
Weighing the Compound: Conduct all weighing of the solid this compound powder within a fume hood to avoid inhalation of airborne particles. Use a calibrated analytical balance to accurately weigh the desired amount of the compound.
-
Solubilization: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the weighed this compound to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature (typically -20°C or -80°C) to maintain stability. The container should be clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment to ensure accuracy and minimize degradation of the compound.
Visualization of this compound's Mechanism of Action
This compound functions as a dual inhibitor of the MER and FLT3 receptor tyrosine kinases. The following diagram illustrates the simplified signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits MER and FLT3 phosphorylation, blocking downstream signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. thesafetygeek.com [thesafetygeek.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. skillmaker.education [skillmaker.education]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. fac.uncg.edu [fac.uncg.edu]
- 9. Hazardous Waste - Environmental Health & Safety [ehs.unca.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. spice.unc.edu [spice.unc.edu]
- 12. Article - School of Medicine Nephropa... [policies.unc.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling UNC2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of UNC2025, a potent kinase inhibitor. Adherence to these protocols is critical for minimizing exposure risk and ensuring proper disposal.
When working with this compound, a compound with undetermined toxicological properties, a cautious and proactive approach to safety is essential. The following personal protective equipment (PPE) and procedures are designed to provide a robust barrier against potential hazards.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and airborne particles. |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a standard laboratory coat. | Minimizes direct contact with the compound. |
| Respiratory Protection | Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Protects against inhalation of the compound, particularly if it becomes airborne. |
Quantitative Exposure Limits:
| Substance | Limit Type | Value |
| This compound | Occupational Exposure Limits | No data available. |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing the risk of contamination and exposure.
1. Preparation and Weighing:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Before handling, ensure that an eyewash station and safety shower are in close proximity and are readily accessible.[1]
-
Wear the full complement of recommended PPE.
-
When weighing the compound, use a disposable weigh boat and handle with care to prevent generating dust.
2. Dissolution and Use:
-
If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.
-
Ensure the container is tightly closed when not in use.[1]
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
3. Spill Management:
-
In the event of a spill, ensure adequate ventilation and wear the required PPE.[1]
-
For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid creating dust.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered hazardous waste.
-
Place these materials in a dedicated, labeled hazardous waste container.
2. Chemical Waste Disposal:
-
Unused this compound and solutions containing the compound must be disposed of as chemical waste.
-
Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Do not dispose of this compound down the drain or in the regular trash.
3. Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using an appropriate solvent and cleaning procedure.
Below is a workflow diagram illustrating the key procedural steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
